Furalaxyl
Description
Industrial Fungicide; structure in first source
Properties
IUPAC Name |
methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXPHRYOLIQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047543 | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57646-30-7 | |
| Record name | Furalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furalaxyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURALAXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Furalaxyl (CAS No. 57646-30-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furalaxyl, with the CAS number 57646-30-7, is a systemic fungicide belonging to the phenylamide group of chemicals.[1][2] It is recognized for its efficacy against a range of fungal pathogens, particularly those within the Oomycetes class, such as Phytophthora and Pythium species.[2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[4] It exhibits moderate solubility in water and higher solubility in organic solvents.[1][4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57646-30-7 | [1] |
| Molecular Formula | C₁₇H₁₉NO₄ | [1][5] |
| Molecular Weight | 301.34 g/mol | [5] |
| IUPAC Name | methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate | |
| Synonyms | Fongarid, CGA 38140 | [5] |
| Melting Point | 70-84 °C | [6] |
| Boiling Point | 420.1±45.0 °C (Predicted) | [3] |
| Density | 1.179±0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 230 mg/L (at 20 °C) | [3][4] |
| Vapor Pressure | 7 x 10⁻⁵ Pa (at 20 °C) | [3] |
| XLogP3 | 2.6 | [5] |
Mechanism of Action
This compound functions as a systemic fungicide with both protective and curative properties.[4] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by specifically targeting and inhibiting RNA polymerase I, an enzyme essential for the transcription of rRNA genes.[2][6] The disruption of rRNA synthesis ultimately leads to the cessation of protein synthesis and cell growth, proving lethal to the fungal pathogen. This compound is particularly effective against fungi in the order Peronosporales.[2][7]
Caption: Mechanism of action of this compound in fungal cells.
Synthesis
This compound, chemically known as methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alaninate, can be synthesized through a multi-step process. A general procedure for the synthesis of N-acyl-N-arylalaninates, the chemical class to which this compound belongs, is outlined below.
Experimental Protocol: General Synthesis of N-acyl-N-arylalaninates
This protocol is adapted from a general method for synthesizing N-acyl-N-arylalaninates and can be modified for the specific synthesis of this compound.
Step 1: Preparation of Methyl N-aryl-(RS)-alaninates
-
Dissolve 10.0 mmol of the corresponding aniline derivative (e.g., 2,6-dimethylaniline) in 15 mL of dry dimethylformamide (DMF).
-
Add 1.0 equivalent of potassium carbonate and 2.0 equivalents of potassium iodide to the solution.
-
Add 12.0 mmol of methyl-(RS)-2-chloropropionate dropwise to the reaction mixture.
-
Heat the mixture with stirring to 80 °C for 16–20 hours.
-
Filter the precipitate and wash it with DMF.
-
Pour the filtrate into 100 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic fractions, wash with water (3 x 100 mL) and 1N HCl (2 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Distill off the solvent.
-
Purify the product using column chromatography with an eluent of ethyl acetate/hexane (1:5 or 1:9).
Step 2: N-acylation to form Methyl N-(Heteryl-5-carbonyl)-N-aryl-(RS)-alaninates
-
Add 1.5 mmol of the appropriate acid chloride (e.g., 2-furoyl chloride) dropwise to 1.0 mmol of the methyl aryl-(RS)-alaninate (from Step 1) in 10 mL of dry tetrahydrofuran.
-
While cooling, add 1.5 mmol of triethylamine.
-
The reaction proceeds to yield the final N-acylated product.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
The determination of this compound residues in various matrices such as soil, water, and plant tissues is crucial for environmental monitoring and food safety. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.
Gas Chromatography (GC)
A rapid and sensitive method for determining this compound residues involves extraction followed by GC analysis.
4.1.1. Experimental Protocol: GC Analysis of this compound Residues
-
Sample Preparation:
-
Soils and Peat Composts: Extract air-dried samples with acetone using a Soxhlet apparatus.
-
Plants: Macerate the sample with acetone. After filtration and dilution with water, partition with chloroform.
-
Nutrient Solutions: Extract directly with chloroform.
-
-
Chromatographic Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Nitrogen-selective detector (NSD) or a mass spectrometer.[8] A nitrogen chemiluminescence detector (NCD) can also be used for its high selectivity and sensitivity to nitrogen-containing compounds.[9][10]
-
Column: A suitable capillary column, such as one with a non-polar or medium-polarity stationary phase.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
-
Quantification: Use an external or internal standard method for quantification.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
HPLC and LC-MS/MS methods are widely used for the analysis of this compound, especially for its enantioselective separation and quantification.
4.2.1. Experimental Protocol: Enantioselective HPLC Analysis of this compound
-
Sample Preparation: Extract the sample with a suitable solvent like acetonitrile. The extract may require a clean-up step using solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column is essential for enantiomeric separation. For example, a RegisPack column (5 µm, 25 cm x 4.6 mm) can be used.[11]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[11]
-
Flow Rate: Typically around 1.5 mL/min.[11]
-
Detection: UV detector set at 220 nm.[11]
-
-
Data Analysis: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.
4.2.2. Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Similar to HPLC, involving extraction and clean-up.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each this compound enantiomer.
-
Caption: General analytical workflow for this compound determination.
Toxicology
The toxicological profile of this compound is essential for assessing its risk to human health and the environment. Acute oral toxicity is a key parameter in this assessment.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This protocol provides a framework for assessing the acute oral toxicity of this compound.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.
-
Housing and Feeding: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum, but fast animals overnight before dosing.
-
Dose Administration:
-
Administer this compound as a single oral dose by gavage. The substance can be dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
The test is typically initiated at a starting dose (e.g., 300 mg/kg) and then increased or decreased in subsequent animals based on the observed effects, using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Determine the dose at which evident toxicity or mortality occurs. The results are used to classify the substance according to its acute oral toxicity.
Environmental Fate
The environmental persistence and degradation of this compound are important considerations for its agricultural use.
Soil Dissipation
This compound degrades in soil, and this degradation can be enantioselective.
6.1.1. Experimental Protocol: Terrestrial Field Dissipation Study
-
Site Selection: Choose a field site with soil and climatic conditions representative of the intended use area.
-
Plot Design: Establish treated and control plots.
-
Application: Apply this compound to the treated plots at a known rate, mimicking agricultural practice.
-
Soil Sampling: Collect soil cores from different depths at various time intervals after application.
-
Sample Analysis: Analyze the soil samples for this compound and its potential degradation products using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the dissipation rate and half-life of this compound in the soil. The half-life for S-furalaxyl has been reported to be between 19.3 and 49.5 days, and for R-furalaxyl between 11.4 and 34.7 days, indicating faster degradation of the R-enantiomer in some soils.[7]
Photodegradation
This compound can undergo photodegradation in the presence of light. In the presence of oxygen and a sensitizer, it can transform into N-disubstituted formamide, maleic anhydride, and a 2(5H)-furanone derivative.[12]
6.2.1. Experimental Protocol: Photodegradation Study
-
Sample Preparation: Prepare aqueous solutions of this compound, potentially with a photosensitizer.
-
Irradiation: Expose the solutions to a light source that simulates sunlight (e.g., a xenon arc lamp) or to natural sunlight.
-
Sampling: Collect aliquots of the solution at different time points during irradiation.
-
Analysis: Analyze the samples to determine the concentration of this compound and to identify any photoproducts, typically using HPLC or LC-MS.
-
Data Analysis: Determine the rate of photodegradation and identify the degradation pathway.
Caption: Environmental fate pathways of this compound.
Conclusion
This compound is a potent and selective systemic fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its key technical aspects, including its chemical and physical properties, synthesis, analytical methods for its detection, toxicological evaluation, and environmental fate. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug and pesticide development, facilitating further investigation and application of this important compound.
References
- 1. oecd.org [oecd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Unique selective detectors for gas chromatography: nitrogen and sulfur chemiluminescence detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. This compound - Regis Technologies [registech.com]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Mechanism of Action of Furalaxyl in Oomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furalaxyl, a member of the phenylamide class of fungicides, exhibits potent and specific activity against Oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's fungicidal action. The primary target of this compound is the nuclear RNA polymerase I (Pol I), a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA) genes. By inhibiting Pol I, this compound disrupts the synthesis of rRNA, leading to a cessation of protein synthesis and ultimately, cell death. This guide details the specifics of this interaction, the composition of the Oomycete RNA polymerase I, the molecular basis of target-site resistance, and presents relevant quantitative data on this compound's efficacy. Furthermore, it outlines key experimental protocols for studying the mechanism of action of this compound and other RNA polymerase I inhibitors in Oomycetes.
Introduction to this compound and Phenylamide Fungicides
This compound is a systemic fungicide that belongs to the phenylamide chemical group.[1] Phenylamides are highly effective and specific in controlling diseases caused by Oomycetes, such as Phytophthora, Pythium, and Plasmopara species.[2][3] A key characteristic of this fungicide class is their systemic nature, allowing for rapid absorption and translocation within the plant, providing both curative and preventative protection.[1] The mode of action of phenylamides, including this compound, is the specific inhibition of ribosomal RNA (rRNA) biosynthesis, a process vital for protein synthesis and cell growth in Oomycetes.[2][3]
The Molecular Target: Oomycete RNA Polymerase I
The primary molecular target of this compound and other phenylamides is the nuclear RNA polymerase I (Pol I).[4] This multi-subunit enzyme is exclusively responsible for the transcription of ribosomal RNA genes (rDNA), which encode the structural RNAs of the ribosome. In eukaryotes, Pol I is a complex enzyme typically composed of 14 subunits. In Oomycetes such as Phytophthora infestans, homologs for 12 of these subunits have been identified, suggesting a slightly different composition compared to yeast and humans.
The catalytic core of the enzyme is formed by the two largest subunits. The largest subunit, RPA190, has been identified as the specific target of phenylamide fungicides.[5]
Mechanism of Action: Inhibition of rRNA Synthesis
This compound exerts its fungicidal effect by binding to the RPA190 subunit of the RNA polymerase I complex. This binding event interferes with the enzyme's transcriptional activity, leading to a potent and specific inhibition of rRNA synthesis.[6] The disruption of rRNA production has profound downstream consequences for the Oomycete cell:
-
Cessation of Ribosome Biogenesis: Without the continuous supply of new rRNA molecules, the assembly of new ribosomes is halted.
-
Inhibition of Protein Synthesis: The decline in the ribosome pool leads to a rapid decrease in the overall rate of protein synthesis.
-
Arrest of Mycelial Growth and Development: As essential proteins cannot be synthesized, critical life processes such as mycelial growth, sporangia formation, and zoospore germination are inhibited.[1]
The following diagram illustrates the signaling pathway of this compound's action:
Caption: this compound inhibits rRNA transcription in Oomycetes.
Molecular Basis of Resistance
The development of resistance to phenylamide fungicides is a significant concern in agriculture. The primary mechanism of target-site resistance involves mutations in the RPA190 gene, which encodes the largest subunit of RNA polymerase I. These mutations alter the binding site of this compound, reducing its inhibitory effect. Several specific amino acid substitutions in the RPA190 protein have been linked to metalaxyl resistance in Phytophthora infestans, including F382Y, P980S, and V1476G.[2] While the exact genetics of resistance can be complex and may involve other genes, mutations in RPA190 are a key factor.[5]
Quantitative Data on this compound Efficacy
The efficacy of this compound and other phenylamides is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC50). These values can vary depending on the Oomycete species and the specific isolate.
| Fungicide | Oomycete Species | EC50 (µg/mL) | Reference |
| Metalaxyl | Phytophthora nicotianae (sensitive) | 0.328 | [7] |
| Metalaxyl | Phytophthora cactorum (sensitive) | 0.01 - 1.0 | [8] |
| Mefenoxam | Phytophthora capsici (sensitive) | 0.568 | [9] |
| Mefenoxam | Phytophthora capsici (resistant) | 366.5 | [9] |
| Metalaxyl | Pythium ultimum (sensitive) | < 1.0 | [10] |
| Metalaxyl | Pythium irregulare | 0.20 | [10] |
| Metalaxyl | Phytophthora nagaii | 0.025 - 0.085 | [11] |
| Metalaxyl | Phytophthora tentaculata | 0.170 - 0.391 | [11] |
Experimental Protocols
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol is a standard method to determine the EC50 value of a fungicide against an Oomycete.
Materials:
-
Pure culture of the target Oomycete
-
Appropriate culture medium (e.g., V8 juice agar, corn meal agar)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile petri dishes
-
Sterile distilled water
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare the culture medium and amend it with a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.
-
Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing Oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each petri dish.
-
Incubate the plates at the optimal growth temperature for the Oomycete in the dark.
-
Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
The following diagram outlines the workflow for this assay:
Caption: Workflow for in vitro fungicide sensitivity assay.
Oomycete RNA Polymerase I Inhibition Assay (Adapted Protocol)
Objective: To determine the direct inhibitory effect of this compound on the transcriptional activity of Oomycete RNA polymerase I.
Part 1: Purification of RNA Polymerase I from Oomycetes
Materials:
-
Large-scale culture of the target Oomycete
-
Lysis buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, French press)
-
Ultracentrifuge
-
Chromatography system (e.g., FPLC)
-
Affinity chromatography column (if a tagged subunit is expressed) or a series of ion-exchange and size-exclusion columns (e.g., DEAE-sepharose, Heparin-sepharose, Superose 6).
Procedure:
-
Harvest a large quantity of Oomycete mycelia and flash-freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Resuspend the powder in lysis buffer and further disrupt the cells using a homogenizer.
-
Clarify the lysate by ultracentrifugation to remove cell debris and organelles.
-
Subject the supernatant to a series of chromatographic steps to purify the RNA polymerase I complex. This is a multi-step and complex process that requires optimization for each specific Oomycete.
Part 2: In Vitro Transcription Assay
Materials:
-
Purified Oomycete RNA polymerase I
-
DNA template containing an Oomycete rDNA promoter and a reporter gene (e.g., a G-less cassette)
-
Ribonucleoside triphosphates (ATP, CTP, UTP, and α-³²P-GTP or another labeled nucleotide)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound at various concentrations
-
RNase inhibitor
-
Scintillation counter or phosphorimager
Procedure:
-
Set up transcription reactions in microcentrifuge tubes on ice. Each reaction should contain transcription buffer, the DNA template, ATP, CTP, and UTP.
-
Add different concentrations of this compound to the respective tubes. Include a no-fungicide control and a no-enzyme control.
-
Add the purified RNA polymerase I to each reaction.
-
Initiate transcription by adding the labeled nucleotide (e.g., α-³²P-GTP) and incubating at the optimal temperature (to be determined empirically).
-
Stop the reaction after a defined period by adding a stop solution (e.g., EDTA and proteinase K).
-
Precipitate the newly synthesized RNA.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or visualize the transcripts by gel electrophoresis and phosphorimaging.
-
Calculate the percentage of inhibition of transcription at each this compound concentration.
Conclusion
This compound is a highly effective fungicide against Oomycetes due to its specific inhibition of RNA polymerase I, a fundamental enzyme for rRNA synthesis. This targeted mechanism disrupts ribosome biogenesis and protein synthesis, leading to the cessation of growth and development in these pathogens. Understanding the molecular details of this interaction, including the composition of the target enzyme and the mechanisms of resistance, is crucial for the continued effective use of this compound and for the development of new fungicidal compounds. The experimental protocols outlined in this guide provide a framework for further research into the mode of action of this compound and other oomycete-specific inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. soybeanresearchdata.com [soybeanresearchdata.com]
- 4. global-agriculture.com [global-agriculture.com]
- 5. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.fspublishers.org [api.fspublishers.org]
- 8. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of Pythium irregulare, P. sylvaticum, and P. ultimum from Forest Nurseries to Mefenoxam and Fosetyl-Al, and Control of Pythium Damping-off [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
The Enantioselective Bioactivity of Furalaxyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furalaxyl is a systemic fungicide belonging to the phenylamide class, widely used in agriculture to control diseases caused by Oomycetes, such as downy mildews and late blight. As a chiral compound, this compound exists as two enantiomers, (R)-furalaxyl and (S)-furalaxyl. It is well-established that the biological activity of many chiral pesticides resides primarily in one of the enantiomers. This technical guide provides an in-depth overview of the differential biological activities of this compound enantiomers, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation
The biological activity of this compound enantiomers exhibits significant enantioselectivity, with differences observed in their fungicidal action, ecotoxicity, and environmental fate.
Table 1: Fungicidal Activity of this compound Enantiomers
While it is widely reported that the fungicidal activity of phenylamides like this compound is primarily due to the (R)-enantiomer, specific EC50 or MIC values for the individual enantiomers of this compound against target Oomycetes were not available in the reviewed literature. The R-enantiomer is considered the active form, while the S-enantiomer is considered significantly less active or inactive.
| Enantiomer | Target Organism | Activity Metric | Value (mg/L) | Reference |
| (R)-furalaxyl | Oomycetes | EC50/MIC | Not Available | - |
| (S)-furalaxyl | Oomycetes | EC50/MIC | Not Available | - |
Table 2: Ecotoxicity of this compound Enantiomers
In contrast to its fungicidal activity, the S-enantiomer of this compound has been shown to be more toxic to certain non-target organisms.
| Enantiomer | Non-Target Organism | Activity Metric | Value (mg/L) | Reference |
| (R)-furalaxyl | Scenedesmus obliquus | 96h EC50 | 15.26[1] | [1] |
| (S)-furalaxyl | Scenedesmus obliquus | 96h EC50 | 13.59[1] | [1] |
Table 3: Environmental Fate of this compound Enantiomers
The enantiomers of this compound also exhibit different degradation rates in the environment, which can lead to an enrichment of the less active but potentially more ecotoxic enantiomer.
| Enantiomer | Environment | Metric | Value (days) | Reference |
| (R)-furalaxyl | Agricultural Soil | Half-life | 11.4 - 34.7[2] | [2] |
| (S)-furalaxyl | Agricultural Soil | Half-life | 19.3 - 49.5[2] | [2] |
Mechanism of Action: Inhibition of RNA Polymerase I
This compound, like other phenylamide fungicides, has a specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in Oomycetes. This is achieved through the inhibition of RNA polymerase I. The (R)-enantiomer is responsible for this inhibitory activity. The disruption of rRNA synthesis ultimately leads to the cessation of protein synthesis and cell death.
References
A Technical Guide to the Mode of Action of Furalaxyl as an RNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Furalaxyl's mode of action. This compound is a systemic fungicide belonging to the phenylamide chemical class, designated under the Fungicide Resistance Action Committee (FRAC) Group 4.[1][2] It exhibits high specificity and efficacy against pathogens in the class Oomycetes, such as Phytophthora and Pythium species, which are responsible for devastating plant diseases like late blight and root rot.[1][3] The primary mechanism through which this compound exerts its fungicidal effect is the specific inhibition of ribosomal RNA (rRNA) synthesis, a fundamental process for pathogen growth and survival.[2][3]
The Molecular Target: RNA Polymerase I in Oomycetes
The primary molecular target of this compound and other phenylamide fungicides is RNA Polymerase I (Pol I).[2][3] In eukaryotic organisms, including Oomycetes, protein synthesis is contingent on the proper functioning of ribosomes. The synthesis of these ribosomes is a complex process that begins with the transcription of ribosomal DNA (rDNA) into a large precursor ribosomal RNA (pre-rRNA) molecule. This critical transcription step is exclusively catalyzed by the enzyme RNA Polymerase I.
The pre-rRNA molecule undergoes extensive processing to yield the mature 18S, 5.8S, and 28S rRNA components, which form the structural and catalytic core of the ribosome. Consequently, the continuous activity of RNA Polymerase I is essential for maintaining the pool of ribosomes required to sustain protein synthesis, and therefore, is indispensable for cell growth, proliferation, and viability. By targeting this enzyme, this compound strikes at the heart of the pathogen's cellular machinery.
Biochemical Mechanism of Inhibition
This compound functions as a site-specific inhibitor, binding to RNA Polymerase I or an associated factor, thereby disrupting its catalytic activity. This action prevents the transcription of rDNA into pre-rRNA. The immediate consequence is a rapid decline in the synthesis of new ribosomes.
Without a sufficient supply of functional ribosomes, the translation of messenger RNA (mRNA) into proteins ceases. This shutdown of protein synthesis affects all aspects of fungal life, including:
-
Mycelial Growth: The extension of hyphae, which requires constant synthesis of structural proteins and enzymes, is halted.
-
Cell Division: The production of proteins necessary for mitosis and cytokinesis is inhibited.
-
Spore Formation and Germination: The development and germination of spores, critical for disease propagation, are prevented.
This comprehensive disruption of cellular functions ultimately leads to the death of the pathogen. Studies on the related phenylamide metalaxyl show that rRNA synthesis is inhibited by over 90% shortly after application, while DNA and protein synthesis are affected later, confirming that RNA synthesis is the primary target.[4]
Quantitative Analysis of Phenylamide Activity
Table 1: Efficacy of Phenylamide Fungicides Against Phytophthora spp.
| Compound | Target Organism | Assay Type | Efficacy Metric | Value (µg/mL) | Citation |
|---|---|---|---|---|---|
| Metalaxyl | Phytophthora sojae | Mycelial Growth | Average EC50 | 0.056 | [5] |
| Mefenoxam | Phytophthora sojae | Mycelial Growth | Average EC50 | 0.060 | [5] |
| Metalaxyl | Phytophthora nicotianae | ³H-uridine incorporation | % Inhibition | ~80% | [4] |
| Metalaxyl | Phytophthora nicotianae | rRNA Synthesis Analysis | % Inhibition | >90% | [4] |
Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of a pathogen.
Experimental Protocols for Elucidating Mode of Action
Determining that a compound inhibits RNA synthesis involves a combination of whole-cell and cell-free assays. Below are detailed methodologies for key experiments.
This assay directly measures the effect of this compound on the enzymatic activity of RNA Polymerase I in a cell-free system using isolated nuclei.
1. Isolation of Transcriptionally Active Nuclei:
-
Grow mycelia of the target Oomycete (e.g., Phytophthora infestans) in a suitable liquid medium.
-
Harvest fresh mycelium by filtration and immediately freeze in liquid nitrogen.[6]
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in an ice-cold nuclei isolation buffer (e.g., 1M hexylene glycol, 50 mM PIPES-KOH pH 7.2, 10 mM MgCl₂, 5 mM 2-mercaptoethanol).[7]
-
Homogenize the suspension and filter through layers of muslin or Miracloth to remove large debris.
-
Centrifuge the filtrate at high speed (e.g., 10,000 x g) to pellet crude nuclei and organelles.
-
For higher purity, resuspend the pellet and layer it onto a Percoll density gradient for centrifugation to separate nuclei from other cellular components.[8]
-
Carefully collect the nuclear fraction, wash with buffer, and resuspend in a storage buffer containing glycerol. Quantify the DNA concentration of the nuclear suspension.[9]
2. In Vitro Transcription Reaction:
-
Prepare a 2X reaction mix on ice containing: 100 mM HEPES-KOH (pH 7.9), 4 mM MnCl₂, 1 mM each of ATP, CTP, and UTP, calf thymus DNA as a template, and α-amanitin (10 µg/mL) to specifically inhibit RNA Polymerases II and III.[10]
-
Prepare a "hot mix" by adding a radiolabeled nucleotide, such as [α-³²P]GTP, to the 2X reaction mix.[10]
-
In separate reaction tubes, add the isolated nuclei suspension.
-
Add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations. Include a solvent-only control.
-
Initiate the reaction by adding the "hot mix" to each tube. The final reaction volume is typically 25-50 µL.
-
Incubate the reactions at an optimal temperature (e.g., 25-30°C) for 30-60 minutes.
3. Quantification of RNA Synthesis:
-
Stop the reaction by adding a stop solution and placing tubes on ice.
-
Spot the entire reaction volume onto DE81 filter paper discs.
-
Wash the discs multiple times in a sodium phosphate buffer to remove unincorporated radiolabeled nucleotides.
-
Perform final washes in ethanol and acetone and allow the discs to dry completely.
-
Place each disc in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.
-
Normalize the CPM to the amount of DNA in each reaction. The reduction in normalized CPM in this compound-treated samples compared to the control indicates the level of inhibition.[9]
This assay assesses the impact of this compound on overall RNA synthesis in living fungal cells by measuring the uptake of a radiolabeled precursor.
1. Fungal Culture and Treatment:
-
Grow the target Oomycete in liquid culture until it reaches the early-to-mid logarithmic growth phase.
-
Aliquot the culture into separate flasks.
-
Add this compound from a stock solution to achieve a desired range of final concentrations. Include a solvent-only control.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the fungicide to act.
2. Radiolabeling:
-
Add a radiolabeled RNA precursor, typically [5,6-³H]-uridine, to each flask at a final concentration of ~1-5 µCi/mL.[4][11]
-
Continue incubation for a defined pulse period (e.g., 30-60 minutes) to allow for the incorporation of the label into newly synthesized RNA.
3. Harvesting and Extraction:
-
Stop the incorporation by rapidly cooling the cultures on ice.
-
Harvest the mycelia by vacuum filtration and wash thoroughly with ice-cold buffer to remove external radioactivity.
-
Lyse the cells and precipitate macromolecules (including RNA, DNA, and protein) using cold trichloroacetic acid (TCA).
-
Collect the precipitate by filtration onto glass fiber filters.
4. Quantification:
-
Wash the filters extensively with cold TCA and ethanol to remove any remaining unincorporated precursors.
-
Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter.
-
A dose-dependent decrease in CPM in the this compound-treated samples compared to the control indicates inhibition of nucleic acid synthesis.[4]
Mechanisms of Resistance
Resistance to phenylamide fungicides like this compound is a significant concern in agriculture. While the precise molecular mechanism is still under investigation for all species, evidence strongly points to mutations in the gene encoding the large subunit of the target enzyme, RNA Polymerase I.[1][2] These mutations likely alter the binding site of the fungicide, reducing its inhibitory effect without completely compromising the enzyme's essential function. The development of resistance is often controlled by one or two major genes, allowing for rapid selection in pathogen populations under continuous fungicide pressure.[2]
References
- 1. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylamides | FRAC [frac.info]
- 3. mdpi.com [mdpi.com]
- 4. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. How Does the Sample Preparation of Phytophthora infestans Mycelium Affect the Quality of Isolated RNA? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 11. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Furalaxyl: A Technical Guide to its Discovery, Mechanism, and Application
Abstract
Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate) is a systemic fungicide belonging to the phenylamide (acylalanine) chemical class. First introduced in 1977 by Ciba-Geigy, it emerged as a highly specific and effective agent against plant pathogens in the class Oomycetes. Its mode of action involves the targeted inhibition of ribosomal RNA (rRNA) synthesis through the specific disruption of RNA polymerase I, a mechanism that provides both protective and curative activity against diseases such as damping-off and root rot caused by Pythium and Phytophthora species. This technical guide provides an in-depth overview of the history, synthesis, mechanism of action, and fungicidal properties of this compound, intended for researchers and professionals in the fields of plant pathology and drug development.
Discovery and History
This compound, also known by its developmental code CGA 38140 and trade names such as Fongarid, was introduced by the Swiss chemical company Ciba-Geigy in 1977.[1][2] Its development was part of a broader effort in the 1970s to discover and commercialize systemic fungicides with more specific modes of action, moving away from the broad-spectrum, non-systemic fungicides that dominated the market previously.[3]
The phenylamide group, to which this compound belongs, represented a significant advancement in the control of Oomycete pathogens.[3] These pathogens, which include devastating species of Phytophthora and Pythium, were difficult to manage with existing fungicides. The introduction of this compound and its close relative, metalaxyl, provided a new level of control through their systemic properties, allowing for protection of new plant growth and curative action against established infections.[3] The discovery of phenylamides originated from the screening of chloroacetanilide herbicides, which led to the identification of the fungicidal properties of the acylalanine chemical structure.
Chemical Synthesis
This compound is a racemic mixture of (S)- and (R)-enantiomers.[1] The synthesis involves a multi-step process starting from common chemical precursors. A general procedure for the synthesis of this compound and related N-acyl-N-arylalaninates is described below.
Experimental Protocol: General Synthesis of this compound
Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate
-
Dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable solvent such as dry dimethylformamide (DMF).
-
Add potassium carbonate (1.0 equivalent) and potassium iodide (2.0 equivalents) to the solution.
-
Add methyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture with stirring to approximately 80°C for 16-20 hours.
-
After cooling, filter the precipitate and wash it with DMF.
-
Pour the filtrate into water and extract the product with ethyl acetate.
-
Wash the combined organic fractions with water and 1N HCl, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting methyl N-(2,6-dimethylphenyl)-DL-alaninate intermediate, for example, by column chromatography.
Step 2: N-acylation to form this compound
-
Dissolve the intermediate from Step 1 (1.0 equivalent) in a dry solvent such as tetrahydrofuran (THF).
-
Add triethylamine (1.5 equivalents) to the solution.
-
While cooling, add furan-2-carboxylic acid chloride (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 50°C for approximately 4 hours.
-
After the reaction, add water and extract the final product, this compound, with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.
This synthetic route produces a racemic mixture of the two enantiomers of this compound.
Mode of Action and Signaling Pathway
This compound exhibits a highly specific mode of action, which is a hallmark of the phenylamide fungicide group. It functions as a nucleic acid synthesis inhibitor, specifically targeting the transcription of ribosomal RNA (rRNA) by inhibiting RNA polymerase I (Pol I) in susceptible Oomycetes.[1][3]
Biochemical Mechanism
In eukaryotic cells, three distinct RNA polymerases are responsible for transcription. RNA polymerase I is exclusively located in the nucleolus and is responsible for transcribing the large ribosomal RNA genes (rDNA), which are later processed into the 18S, 5.8S, and 28S rRNA components of the ribosome. By inhibiting Pol I, this compound effectively halts ribosome biogenesis. This cessation of ribosome production leads to a rapid inhibition of protein synthesis, which in turn stops essential cellular processes such as mycelial growth and spore germination, ultimately leading to the death of the pathogen.[3] The high selectivity of this compound is due to the unique structure of the RNA polymerase I enzyme in Oomycetes compared to fungi, plants, and animals.
Signaling Pathway Diagram
The following diagram illustrates the targeted inhibition of the rRNA synthesis pathway by this compound.
Caption: this compound inhibits RNA Polymerase I, blocking rRNA synthesis and subsequent fungal growth.
Fungicidal Spectrum and Efficacy
This compound is highly selective for pathogens within the class Oomycetes, particularly those in the order Peronosporales.[4] This includes economically significant soil-borne and foliar pathogens.
-
Pythium spp.: Causes damping-off in seedlings and root rot in a wide variety of crops.
-
Phytophthora spp.: Responsible for devastating diseases like late blight, root rot, and stem rot in numerous plant species.
-
Downy Mildews: Such as Plasmopara viticola (grape downy mildew).
Data Presentation
| Pathogen Species | Host | Fungicide | Mean EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora erythroseptica | Potato | Mefenoxam | < 1.0 (Sensitive) | [5][6] |
| Phytophthora cactorum | Strawberry | Metalaxyl | 0.05 - >100 | [7] |
| Phytophthora cinnamomi | Avocado | Mefenoxam | 0.061 | [8] |
| Pythium ultimum | Various | Mefenoxam | < 1.0 (Sensitive) | [5][6] |
| Pythium spp. | Carrot | Metalaxyl | 0.01 - 5.0 | [7][9] |
Note: EC₅₀ values represent the effective concentration required to inhibit 50% of mycelial growth. Sensitivity can vary significantly between isolates, with resistant isolates showing EC₅₀ values >100 µg/mL.[5]
Key Experimental Protocols
In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)
This protocol is a standard method for determining the EC₅₀ value of a fungicide against a mycelial-producing oomycete.
Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target pathogen.
Materials:
-
Pure culture of the target oomycete (Pythium or Phytophthora spp.).
-
Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).
-
This compound stock solution of known concentration (e.g., dissolved in DMSO or acetone).
-
Sterile petri dishes (9 cm).
-
Sterile cork borer (5 mm diameter).
-
Incubator set to the optimal growth temperature for the pathogen (e.g., 20-25°C).
Procedure:
-
Media Preparation: Prepare the culture medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.
-
Fungicide Amendment: Add the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone should also be prepared. Pour the amended media into sterile petri dishes.
-
Inoculation: From the margin of an actively growing culture of the target oomycete, take 5 mm mycelial plugs using a sterile cork borer.
-
Incubation: Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate. Incubate the plates in the dark at the appropriate temperature.
-
Data Collection: When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the logarithm of the fungicide concentration and use probit analysis or non-linear regression to calculate the EC₅₀ value.
The following workflow diagram illustrates the process for determining fungicide efficacy.
Caption: Workflow for an in vitro fungicide efficacy screening assay to determine EC50 values.
In Vitro RNA Polymerase I Activity Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on its target enzyme.
Objective: To quantify the activity of RNA polymerase I in isolated nuclei and assess its inhibition by this compound.[10]
Materials:
-
Oomycete mycelia.
-
Nuclei isolation buffers.
-
Reaction buffer containing HEPES-KOH, MnCl₂, ATP, CTP, and cold GTP.
-
Radiolabeled [α-³²P]GTP or [³H]uridine triphosphate.
-
α-amanitin (to inhibit RNA polymerase II and III).
-
This compound solution at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Nuclei Isolation: Harvest fresh oomycete mycelia and homogenize them in a specific buffer to release the nuclei. Purify the nuclei through centrifugation and washing steps.
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction buffer, radiolabeled nucleotide, α-amanitin, and the isolated nuclei.
-
Inhibition Assay: For test samples, add varying concentrations of this compound to the reaction tubes. Include a control with no fungicide.
-
Incubation: Incubate the reaction tubes at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes) to allow for RNA synthesis.
-
Stopping the Reaction: Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.
-
Quantification: Collect the precipitated, radiolabeled RNA on glass fiber filters. Wash the filters to remove unincorporated nucleotides.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity counts from the this compound-treated samples to the control to determine the percentage of inhibition of RNA polymerase I activity.
Resistance
As with many single-site inhibitor fungicides, resistance to phenylamides, including this compound, is a significant concern. Resistance in Oomycete populations can arise from mutations in the target gene encoding a subunit of the RNA polymerase I complex.[7] These mutations can reduce the binding affinity of the fungicide to the enzyme, rendering it less effective. Due to the high risk of resistance development, this compound and other phenylamide fungicides are often used in mixtures or in rotation with fungicides that have different modes of action.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound (Ref: IPE 134) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitivity of North American Isolates of Phytophthora erythroseptica and Pythium ultimum to Mefenoxam (Metalaxyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Furalaxyl and its Classification in FRAC Group 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furalaxyl is a systemic fungicide belonging to the phenylamide class of chemicals, first introduced by Ciba-Geigy in 1977.[1] It is highly effective against a range of oomycete pathogens, which are responsible for devastating plant diseases such as late blight, downy mildew, and Pythium damping-off.[2][3] This technical guide provides a comprehensive overview of this compound, its mode of action, classification within the Fungicide Resistance Action Committee (FRAC) framework, and relevant experimental methodologies for its study.
FRAC Classification and Resistance Profile
The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.[4] this compound is classified under FRAC Group 4 , which encompasses the phenylamides.[2][3][5]
Table 1: FRAC Classification of this compound
| FRAC Group | 4 |
| Group Name | Phenylamides (PA) |
| Chemical Group | Acylalanines |
| Mode of Action | Nucleic acids synthesis |
| Target Site | RNA polymerase I |
| Resistance Risk | High |
Fungicides in FRAC Group 4 are recognized as having a high risk of resistance development in target pathogens.[2][3] Resistance to phenylamides is often due to a single gene mutation, which can lead to a rapid loss of efficacy in the field. Therefore, strict adherence to resistance management strategies, such as rotation with fungicides from different FRAC groups, is crucial for the sustainable use of this compound and other phenylamides.
Mode of Action: Inhibition of RNA Polymerase I
The primary mode of action of this compound is the specific inhibition of nucleic acid synthesis in oomycetes.[6] It targets the enzyme RNA polymerase I , which is responsible for the transcription of ribosomal RNA (rRNA) genes.[7][8] The inhibition of rRNA synthesis disrupts the production of ribosomes, the cellular machinery for protein synthesis, ultimately leading to the cessation of fungal growth and development.[3][7] This targeted action makes this compound highly selective for oomycetes.[9]
References
- 1. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
- 6. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usablight.org [usablight.org]
IUPAC name for Furalaxyl: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate
IUPAC Name: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate
This technical guide provides a comprehensive overview of Furalaxyl, a systemic fungicide belonging to the phenylamide class of chemicals.[1] Developed for the control of soil-borne diseases caused by Oomycetes, particularly Pythium and Phytophthora species, this compound has been utilized in agricultural and horticultural settings.[2] This document details its chemical and physical properties, mechanism of action, synthesis, toxicological profile, and relevant experimental protocols for researchers, scientists, and professionals in drug and pesticide development.
Chemical and Physical Properties
This compound is a racemic mixture of (R)- and (S)-enantiomers.[3] It presents as a white crystalline solid with low solubility in water but higher solubility in organic solvents.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57646-30-7 | [1] |
| Molecular Formula | C₁₇H₁₉NO₄ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Physical State | White crystalline solid | [4] |
| Melting Point | 70-102 °C | |
| Water Solubility | 230 mg/L (at 20°C) | |
| LogP (Octanol-Water Partition Coefficient) | 2.6 | [1] |
| Vapor Pressure | 7 x 10⁻⁵ Pa (at 20°C) |
Mechanism of Action: Inhibition of Ribosomal RNA Synthesis
This compound exerts its fungicidal effect through a highly specific mode of action, targeting the synthesis of ribosomal RNA (rRNA) in Oomycetes.[3][4] This is achieved by inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[4] The disruption of rRNA synthesis halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and reproduction.[4] This targeted mechanism provides this compound with its high selectivity towards Oomycetes.[5]
Below is a diagram illustrating the signaling pathway of RNA Polymerase I inhibition.
Caption: RNA Polymerase I transcription and its inhibition by this compound.
Synthesis of this compound
A general synthetic route to this compound involves a two-step process starting from commercially available precursors. The synthesis of related acylalanine fungicides like Metalaxyl follows a similar pathway.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of methyl N-(2,6-xylyl)-DL-alaninate
-
Dissolve 2,6-dimethylaniline in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate, to the solution.
-
Slowly add methyl 2-bromopropionate to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl N-(2,6-xylyl)-DL-alaninate.
Step 2: Acylation to form this compound
-
Dissolve the product from Step 1 in a dry aprotic solvent like dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-furoyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting crude this compound by recrystallization or column chromatography.
Quantitative Data
Toxicological Data
The acute toxicity of this compound has been evaluated in various organisms. A summary of the available data is presented in Table 2.
Table 2: Acute Toxicity of this compound
| Test Organism | Route of Administration | LD₅₀ / LC₅₀ / EC₅₀ | Reference |
| Rat | Oral | 940 mg/kg | [3] |
| Rat | Dermal | >3100 mg/kg | [4] |
| Rat | Inhalation (4h) | >3.98 mg/L | [4] |
| Desmodesmus subspicatus (Algae) | - | EC₅₀: 27.0 mg/L | [3] |
LD₅₀: Lethal Dose for 50% of the test population. LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effective Concentration for 50% of the test population.
Fungicidal Efficacy
Table 3: Comparative Fungicidal Efficacy of Mefenoxam
| Pathogen | EC₅₀ (µg/mL) | Reference |
| Pythium irregulare | 0.049 - 0.173 | [6] |
| Pythium ultimum | 0.005 - 0.006 | [6] |
| Phytophthora cactorum | Intermediate resistance noted | [7] |
| Phytophthora erythroseptica | 0.08 - 0.35 | [7] |
| Phytophthora nicotianae | 0.06 - 0.15 | [7] |
Experimental Protocols
In Vitro Fungicide Efficacy Testing
This protocol outlines a method to determine the in vitro efficacy of this compound against Oomycete pathogens like Pythium spp. using a multiwell plate assay.
Caption: Workflow for in vitro fungicide efficacy testing.
Protocol:
-
Pathogen Culture: Grow the target Oomycete (e.g., Pythium aphanidermatum) on a suitable agar medium (e.g., V8 juice agar) until sufficient mycelial growth is achieved.
-
Inoculum Preparation: Prepare a mycelial suspension or zoospore suspension from the actively growing culture in sterile water or liquid medium. Adjust the concentration of the inoculum as required.
-
Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the appropriate growth medium (e.g., PDB - Potato Dextrose Broth) to each well. Add the this compound dilutions to the respective wells. Include solvent controls (medium with DMSO) and negative controls (medium only).
-
Inoculation: Inoculate each well (except the negative control) with the prepared pathogen suspension.
-
Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 25°C) in the dark.
-
Data Collection: At regular intervals (e.g., 24, 48, and 72 hours), measure the fungal growth. This can be done spectrophotometrically by reading the optical density (OD) at 600 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the concentration that causes 50% growth inhibition) by plotting the inhibition data against the logarithm of the fungicide concentration and fitting to a dose-response curve.
RNA Polymerase I Activity Assay
This protocol provides a method to assess the inhibitory effect of this compound on RNA polymerase I activity in isolated fungal nuclei. This is a radiolabel-based assay.
Materials:
-
Fungal mycelium
-
Nuclei isolation buffer
-
Reaction buffer containing ATP, CTP, GTP, and radiolabeled UTP (e.g., [α-³²P]UTP)
-
α-amanitin (to inhibit RNA polymerase II and III)
-
This compound test solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Nuclei Isolation: Harvest fungal mycelium and homogenize in a nuclei isolation buffer to release the nuclei. Purify the nuclei by centrifugation.
-
Reaction Setup: In microcentrifuge tubes, set up the reaction mixtures containing the reaction buffer, isolated nuclei, and α-amanitin.
-
This compound Treatment: Add different concentrations of this compound to the respective tubes. Include a control with no this compound.
-
Initiate Transcription: Start the reaction by adding the radiolabeled UTP and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the newly synthesized RNA.
-
RNA Precipitation and Collection: Incubate on ice to allow for complete precipitation. Collect the precipitated RNA by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the RNA polymerase I activity. Calculate the percentage of inhibition of RNA polymerase I activity for each this compound concentration compared to the control.
Conclusion
This compound is a potent and selective fungicide targeting a fundamental process in Oomycete pathogens. Its specific inhibition of RNA polymerase I makes it a valuable tool for managing diseases caused by Pythium and Phytophthora. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working on the development and application of fungicides. Further research to determine the precise efficacy against a broader range of Oomycetes and to investigate potential resistance mechanisms will be beneficial for its continued effective use.
References
- 1. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 3. This compound (Ref: IPE 134) [sitem.herts.ac.uk]
- 4. This compound-M [sitem.herts.ac.uk]
- 5. glpbio.com [glpbio.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Furalaxyl (C₁₇H₁₉NO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furalaxyl is a systemic fungicide belonging to the acylalanine chemical class, first introduced by Ciba-Geigy in 1977.[1] As an alanine derivative, it is specifically a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate.[2] this compound is recognized for its protective and curative action against a range of plant-pathogenic fungi, particularly those within the order Peronosporales (Oomycetes).[3][4] Its systemic nature allows it to be absorbed by the plant and translocated, providing comprehensive protection against infections.[5][6] The compound exists as a racemic mixture of (R)- and (S)-enantiomers, though it is the (R)-enantiomer, also known as this compound-M, that possesses the primary fungicidal activity.[7] This guide provides an in-depth overview of this compound's chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Physicochemical and Structural Properties
This compound is a white crystalline solid.[1] It is characterized by its low solubility in water and higher solubility in organic solvents.[8] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉NO₄ | [2][9][10] |
| Molecular Weight | 301.34 g/mol | [2][9][10] |
| CAS Number | 57646-30-7 | [2][9][10] |
| IUPAC Name | methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | [2] |
| Synonyms | Fonganil, Fongarid, CGA 38140 | [1][2] |
| Melting Point | 70-84 °C (two crystal forms) | [1][9] |
| Density | 1.22 g/cm³ | [1] |
| Water Solubility | 0.23 g/L (230 mg/L) at 20 °C | [1][8] |
| InChI Key | CIEXPHRYOLIQQD-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | [2] |
Synthesis and Chemical Structure
This compound is synthesized from 2,6-dimethylaniline and methyl 2-bromopropionate, with the resulting product further reacting with furan-2-carbonyl chloride.[1] This synthesis produces a racemic 1:1 mixture of the (S) and (R) enantiomers.[1]
A general laboratory procedure for synthesizing acylalanines involves a two-step process. First, an aniline derivative is reacted with a chloropropionate in a solvent like DMF with potassium carbonate and potassium iodide. The resulting intermediate is then acylated using an acid chloride (like furan-2-carbonyl chloride) in the presence of a base such as triethylamine.[3]
Figure 1: General synthesis pathway for this compound.
Mechanism of Action
This compound's fungicidal activity stems from its ability to specifically inhibit nucleic acid synthesis in susceptible fungi.[5][6] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 4, which are known as phenylamides. The primary molecular target is RNA Polymerase I , an essential enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[1][3]
By inhibiting RNA Polymerase I, this compound effectively blocks the synthesis of rRNA.[1][3] Since rRNA is a critical structural component of ribosomes, this disruption halts protein synthesis, leading to the cessation of mycelial growth and eventual cell death.[11] This mode of action is highly specific to Oomycetes.[3][8]
Figure 2: Signaling pathway of this compound's inhibitory action.
Biological Activity and Applications
This compound exhibits potent, selective activity against fungi in the order Peronosporales.[3][4] It is used to control soil-borne diseases on ornamental plants caused by pathogens such as Pythium and Phytophthora spp., which are responsible for damping-off and root rot.[1][8] It is also effective against downy mildews like Peronospora spp.[5] The fungicide has both protective (preventative) and curative properties, meaning it can be effective even after the initial stages of infection.[1][5]
Experimental Protocols
The analysis of this compound in various matrices is crucial for residue monitoring, environmental fate studies, and quality control. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]
| Technique | Matrix | Purpose | Key Parameters | Source(s) |
| GC-NPD | Soil, Peat, Nutrient Solution | Residue Analysis | Extraction: Acetone (Soxhlet) or Chloroform (LLE). Detection: Nitrogen-Phosphorus Detector. | [12] |
| HPLC-MS/MS | Soil, Earthworms | Enantioselective Analysis | Column: Chiral stationary phase (e.g., CHIRALCEL OD-3R). Mobile Phase: Acetonitrile/Water with formic acid. Detection: ESI-MS/MS. | [13] |
6.1 Protocol: Residue Analysis in Soil by GC-NPD
This protocol is adapted from the methodology for determining this compound residues in agricultural samples.[12]
1. Sample Preparation and Extraction:
- Air-dry and sieve (2 mm) soil samples.
- For soil and peat composts, perform a Soxhlet extraction using acetone.
- For nutrient solutions or plant macerates, perform a liquid-liquid extraction (LLE) by partitioning with chloroform.
- For LLE extracts, evaporate the chloroform and redissolve the residue in acetone for analysis.
2. Gas Chromatography (GC) Conditions:
- Injector: Splitless mode.
- Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Oven Program: A temperature gradient suitable for eluting this compound (e.g., initial temp 150°C, ramp to 250°C).
- Detector: Nitrogen-Phosphorus Detector (NPD).
3. Quantification:
- Prepare a calibration curve using analytical standards of this compound.
- Quantify the sample concentration based on the peak area relative to the calibration curve. The reported limit of detection for this method is approximately 0.1 mg/kg for soils.[12]
Sample [label="Soil / Peat Sample", fillcolor="#F1F3F4", fontcolor="#202124"];
Prep [label="Air-dry and Sieve (2mm)", fillcolor="#FBBC05", fontcolor="#202124"];
Extract [label="Soxhlet Extraction\n(Acetone)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Concentrate [label="Concentrate Extract", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="GC-NPD Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Processing &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Prep -> Extract -> Concentrate -> Analysis -> Data;
}
Figure 3: Experimental workflow for GC-based residue analysis.
Toxicological and Safety Information
This compound is classified as moderately toxic. Proper safety precautions, including the use of gloves and masks, should be observed during handling.[5]
| Hazard Type | GHS Classification | Details | Source(s) |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. | [1][2] |
| Aquatic Hazard | Chronic Category 3 | H412: Harmful to aquatic life with long lasting effects. | [2] |
| LD₅₀ (Oral, Rat) | 940 mg/kg | - | [1] |
| Pictograms | GHS07 (Exclamation Mark) | Indicates acute toxicity, skin/eye irritation, etc. | [2] |
| Precautionary Statements | P264, P270, P273, P301+P317, P330, P501 | Wash hands thoroughly, do not eat/drink/smoke when using, avoid release to the environment, if swallowed: get medical help, rinse mouth, dispose of contents/container appropriately. | [2] |
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. CAS 57646-30-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound (Ref: IPE 134) [sitem.herts.ac.uk]
- 8. This compound , Analysis standard reagent , 57646-30-7 - CookeChem [cookechem.com]
- 9. accustandard.com [accustandard.com]
- 10. esslabshop.com [esslabshop.com]
- 11. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of residues of this compound and metalaxyl in nutrient solution, peat compost and soil samples by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Gas Chromatography Protocol for Furalaxyl Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of Furalaxyl residues in environmental and agricultural matrices using gas chromatography (GC). The described methodology is applicable for both quantitative and qualitative analysis, employing either a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) for sensitive and selective detection. The protocol includes comprehensive steps for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis. Method validation parameters are summarized to demonstrate the robustness and reliability of the procedure.
Introduction
This compound is a systemic fungicide belonging to the acylalanine group, widely used to control soil-borne diseases caused by Oomycete fungi in various crops.[1] Its persistence and potential for accumulation in the environment and agricultural products necessitate sensitive and reliable analytical methods for residue monitoring to ensure food safety and environmental protection. Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds like this compound. This note details a comprehensive GC-based workflow for this compound residue analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.
Materials:
-
Homogenized sample (e.g., soil, plant material)
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute to induce phase separation.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄ per mL of extract.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC analysis.
Gas Chromatography (GC) Conditions
Instrumentation: A gas chromatograph equipped with either a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD).
Recommended GC Parameters:
| Parameter | GC-MS/MS | GC-NPD |
| GC Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent. |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.0-1.5 mL/min. | Helium or Nitrogen, constant flow at 1.0-1.5 mL/min. |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL, splitless injection. | 1 µL, splitless injection. |
| Oven Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 25°C/min to 150°C. Ramp at 3°C/min to 200°C. Ramp at 8°C/min to 280°C, hold for 10 minutes. | Initial temperature of 70°C, hold for 2 minutes. Ramp at 25°C/min to 150°C. Ramp at 3°C/min to 200°C. Ramp at 8°C/min to 280°C, hold for 10 minutes. |
Detector Conditions
A. Mass Spectrometer (MS) Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
This compound Characteristic Ions:
-
Molecular Ion: m/z 301
-
Quantifier Ion: m/z 95 (most abundant)[1]
-
Qualifier Ions: m/z 242, m/z 301[1]
B. Nitrogen-Phosphorus Detector (NPD):
The NPD is highly selective for nitrogen-containing compounds like this compound.
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 3 mL/min
-
Air Flow: 100 mL/min
-
Bead Voltage/Current: Set according to manufacturer's instructions for optimal response to nitrogen compounds.
Data Presentation
The following table summarizes the expected method validation parameters for this compound analysis based on established performance criteria for multi-residue pesticide analysis.
| Parameter | Acceptance Criteria | Expected Performance for this compound Analysis |
| Linearity (r²) | > 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.005 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.01 - 0.05 mg/kg |
| Recovery (%) | 70 - 120% | 85 - 110% |
| Precision (RSD%) | < 20% | < 15% |
Workflow Diagram
The following diagram illustrates the logical flow of the this compound residue analysis protocol.
Caption: Experimental workflow for this compound residue analysis.
Conclusion
The described gas chromatography protocol provides a robust and reliable method for the analysis of this compound residues in various matrices. The use of the QuEChERS method for sample preparation ensures high-throughput and efficient extraction, while the option of either MS or NPD detection offers flexibility based on laboratory instrumentation and desired selectivity. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue monitoring and food safety analysis.
References
Furalaxyl Seed Treatment Protocols for Crop Protection: Detailed Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of furalaxyl as a seed treatment for crop protection. This compound is a systemic fungicide belonging to the phenylamide class, demonstrating high efficacy against Oomycete pathogens, including Pythium and Phytophthora species. These pathogens are significant causal agents of seed rot, damping-off, and root rot in numerous agricultural crops. The primary mode of action of this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in these fungal-like organisms.[1] The protocols outlined herein cover laboratory-based efficacy testing and a general framework for greenhouse and field trial evaluations.
Quantitative Data Summary
While specific, publicly available dose-response data for this compound is limited, the following tables provide a standardized format for presenting efficacy data from experimental trials. These tables should be populated with data generated from the protocols described in Section 2.
Table 1: In Vitro Efficacy of this compound Against Oomycete Pathogens
| Pathogen Isolate | This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
|---|---|---|---|
| Pythium ultimum | [Enter Data] | [Enter Data] | [Enter Data] |
| Phytophthora megasperma | [Enter Data] | [Enter Data] | [Enter Data] |
| [Other Pathogen] | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Greenhouse Evaluation of this compound Seed Treatment on Crop Emergence and Disease Control
| Treatment | Application Rate (g a.i./kg seed) | Plant Stand (%) | Damping-off Incidence (%) | Seedling Dry Weight (g) |
|---|---|---|---|---|
| Untreated Control | 0 | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Rate 1] | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Rate 2] | [Enter Data] | [Enter Data] | [Enter Data] |
| Commercial Standard | [Std. Rate] | [Enter Data] | [Enter Data] | [Enter Data] |
Table 3: Field Trial Performance of this compound Seed Treatment
| Treatment | Application Rate (g a.i./kg seed) | Final Plant Stand (plants/m²) | Disease Severity Rating (1-9) | Yield (t/ha) |
|---|---|---|---|---|
| Untreated Control | 0 | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Rate 1] | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Rate 2] | [Enter Data] | [Enter Data] | [Enter Data] |
| Commercial Standard | [Std. Rate] | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound as a seed treatment.
Protocol for In Vitro Fungicide Efficacy Screening
Objective: To determine the dose-response relationship of this compound against the mycelial growth of target Oomycete pathogens and to calculate the Effective Concentration 50 (EC50) value.
Materials:
-
Pure cultures of target pathogens (e.g., Pythium spp., Phytophthora spp.)
-
V8 juice agar or a suitable medium for Oomycete growth
-
Technical grade this compound
-
Sterile distilled water
-
Ethanol (for stock solution preparation)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in ethanol.
-
Medium Preparation: Prepare the growth medium and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Fungicide Amendment: Serially dilute the this compound stock solution and add appropriate aliquots to the molten agar to achieve final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). An unamended control and a solvent control should also be prepared.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using the sterile cork borer, take mycelial plugs from the leading edge of an actively growing 3-5 day old pathogen culture and place one in the center of each plate.
-
Incubation: Incubate the plates in the dark at 20-24°C.
-
Data Collection: Measure the colony diameter at 24-hour intervals until the mycelium in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.
Protocol for Greenhouse Efficacy Trial
Objective: To evaluate the efficacy of this compound seed treatment in preventing damping-off and root rot under controlled greenhouse conditions.
Materials:
-
Crop seeds (e.g., soybean, corn)
-
This compound formulation
-
Pathogen inoculum (e.g., infested oat kernels for Pythium or zoospore suspension for Phytophthora)
-
Pasteurized sand/soil mix
-
Plastic pots (15 cm diameter)
-
Greenhouse with temperature and light control
Procedure:
-
Seed Treatment: Prepare a slurry of the this compound formulation at the desired application rates (e.g., based on product label recommendations if available, or a range of doses such as 10, 20, 40 g a.i./100 kg seed). Treat the seeds and allow them to air dry. An untreated control is essential.
-
Soil Inoculation: Thoroughly mix the pathogen inoculum with the pasteurized soil mix.
-
Planting: Fill pots with the infested soil mix. Plant a known number of seeds (e.g., 10) per pot at a uniform depth.
-
Growing Conditions: Maintain the pots in a greenhouse with conditions conducive to disease development (e.g., high soil moisture and moderate temperatures).
-
Data Collection:
-
Record seedling emergence daily for 14 days.
-
At 21-28 days after planting, assess the incidence of damping-off (pre- and post-emergence).
-
Carefully remove seedlings, wash the roots, and rate the severity of root rot on a 0-5 scale.
-
Measure seedling height and shoot dry weight.
-
-
Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Visualizations
Simplified this compound Mode of Action Pathway
Caption: this compound inhibits RNA Polymerase I, blocking rRNA synthesis.
General Experimental Workflow for Fungicide Seed Treatment Evaluation
Caption: A phased approach to evaluating this compound seed treatments.
References
Application Notes and Protocols for the Spectroscopic Analysis of Furalaxyl and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furalaxyl is a systemic fungicide belonging to the phenylamide group, effective against Oomycete pathogens. Understanding its metabolic fate is crucial for environmental monitoring, residue analysis, and toxicological assessment. Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites. These application notes provide detailed protocols for the analysis of this compound using UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
I. Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for developing analytical methods.
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₄ |
| Molecular Weight | 301.34 g/mol [1] |
| IUPAC Name | methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate[1] |
| CAS Number | 57646-30-7 |
| Appearance | Solid |
II. Spectroscopic Analysis of this compound
A. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly in formulation analysis and dissolution studies. The aromatic rings and conjugated systems in the this compound molecule give rise to characteristic UV absorption.
Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a quartz cuvette of 1 cm path length.
-
Solvent Selection: Acetonitrile is a suitable solvent due to its transparency in the UV region and good solubility of this compound. Methanol or ethanol can also be used.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 to 20 µg/mL.
-
-
Sample Preparation:
-
Formulations: Accurately weigh a portion of the formulation, dissolve it in the solvent, and dilute to a concentration within the calibration range.
-
Environmental Samples (Water): Solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.
-
-
Measurement:
-
Record the UV spectrum from 200 to 400 nm.
-
The absorption maximum (λmax) for the related compound metalaxyl is observed around 220 and 250 nm in an acetonitrile-water mixture, which can be a starting point for this compound analysis.
-
-
Quantification: Construct a calibration curve by plotting absorbance at λmax versus concentration. Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation:
| Parameter | Value |
| λmax | ~220-260 nm (expected) |
| Molar Absorptivity (ε) | To be determined experimentally |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the identification and structural characterization of this compound by identifying its functional groups.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
-
Sample Preparation:
-
ATR: Place a small amount of the solid this compound sample directly onto the ATR crystal. This method requires minimal sample preparation.[2]
-
KBr Pellet: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
-
Measurement:
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory (ATR crystal or KBr pellet) before measuring the sample.
-
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Data Presentation: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (aromatic, furan) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (ester) | Stretching |
| ~1660 | C=O (amide) | Stretching (Amide I) |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-O-C (furan) | Stretching |
Workflow for FTIR Analysis of this compound
Caption: Workflow for FTIR analysis of this compound.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, enabling the unambiguous assignment of all proton (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.
-
Measurement:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural assignment.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Assign the signals to the corresponding nuclei in the this compound structure based on chemical shifts, coupling constants, and correlations from 2D spectra.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Note: These are predicted values and may vary slightly from experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (2,6-dimethylphenyl) | ||
| CH₃ | ~2.2 | ~18 |
| Aromatic CH | ~7.1-7.3 | ~128-135 |
| Alanine Moiety | ||
| CH₃ | ~1.5 (doublet) | ~15 |
| CH | ~5.0 (quartet) | ~53 |
| OCH₃ | ~3.7 (singlet) | ~52 |
| C=O (ester) | - | ~172 |
| Furan Moiety | ||
| Furan CH | ~6.4, ~7.1, ~7.4 | ~111, ~116, ~144, ~147 |
| C=O (amide) | - | ~159 |
Logical Relationship for NMR Signal Assignment
Caption: Logical workflow for NMR signal assignment.
D. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a highly sensitive and specific technique for the identification and quantification of this compound and its metabolites.
Experimental Protocol (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI is generally effective for this compound.
-
Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is used. For structural elucidation, product ion scans are performed.
-
Collision Energy: Optimized to produce characteristic fragment ions.
-
-
Data Analysis:
-
Identification: Compare the retention time and mass spectrum (precursor and product ions) with a reference standard.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
-
Data Presentation: Mass Spectrometric Data for this compound
| Ion | m/z |
| [M+H]⁺ (Precursor Ion) | 302.1387[1] |
| Product Ions (from [M+H]⁺) | 270.1126, 242.1177, 195, 166, 152, 95.0129[1] |
Proposed Fragmentation Pathway of this compound
Caption: Proposed MS/MS fragmentation of this compound.
III. Spectroscopic Analysis of this compound Metabolites
The primary metabolic pathway for this compound is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, herein referred to as this compound acid.
A. This compound Acid (N-(2,6-dimethylphenyl)-N-(2-furoyl)alanine)
Expected Spectroscopic Changes:
-
FTIR: Appearance of a broad O-H stretching band around 3000 cm⁻¹ (carboxylic acid) and a shift in the C=O stretching frequency.
-
NMR:
-
¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: A slight shift in the chemical shift of the carbonyl carbon.
-
-
MS: The [M+H]⁺ ion will shift to m/z 288. The fragmentation pattern will also change due to the presence of the carboxylic acid group.
Data Presentation: Predicted Mass Spectrometric Data for this compound Acid
| Ion | Predicted m/z |
| [M+H]⁺ (Precursor Ion) | 288 |
| Product Ions (from [M+H]⁺) | 244 (loss of CO₂), 242 (loss of H₂O and CO), 120, 95 |
IV. Conclusion
The spectroscopic techniques outlined in these application notes provide a comprehensive toolkit for the analysis of this compound and its primary metabolite. The choice of technique will depend on the specific analytical goal, whether it is routine quantification, structural confirmation, or metabolite identification. For robust and reliable results, it is essential to use certified reference standards and to validate the analytical methods according to established guidelines.
References
Application Note & Protocol: Extraction of Furalaxyl from Plant Tissues for Analytical Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furalaxyl is a systemic fungicide belonging to the phenylamide group, used to control diseases caused by oomycetes in various crops. Due to its potential persistence in plant tissues, monitoring its residue levels is crucial for ensuring food safety and environmental quality. This document provides detailed protocols for the extraction of this compound from plant tissues, facilitating its subsequent analysis by methods such as gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for achieving high recovery rates and accurate quantification of this compound. Common techniques involve solvent extraction, often followed by a clean-up step to remove interfering matrix components like pigments, lipids, and sugars.[1][2][3]
-
Solvent Extraction: This traditional approach involves macerating or homogenizing the plant sample with an organic solvent, such as acetone or acetonitrile.[4][5] The efficiency of this method depends on the solvent's polarity, the extraction time, and the sample-to-solvent ratio.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a standard for pesticide residue analysis in food and agricultural samples.[6][7] It involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, effectively removing matrix interferences.[1][3][6]
Data Presentation
The following table summarizes typical quantitative data for this compound extraction from plant tissues, providing a benchmark for analytical performance.
| Parameter | Method | Matrix | Value Range | Reference |
| Recovery Rate | Acetone/Chloroform Extraction | Plants | > 80% | [4] |
| Recovery Rate | QuEChERS | Fruits & Veg. | 70 - 120% | [1] |
| Limit of Detection | Acetone/Chloroform Extraction | Plants | 0.1 mg/kg | [4] |
| Limit of Quantification | QuEChERS (similar compounds) | Cotton Plant | 0.005 - 0.01 mg/kg | [8] |
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol describes a general method for the extraction of this compound using acetone, followed by a liquid-liquid partitioning cleanup.
Materials:
-
Homogenizer or blender
-
Acetone
-
Chloroform
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation: Weigh a representative portion (e.g., 10-20 g) of the homogenized plant tissue into a blender jar.[3]
-
Extraction: Add a measured volume of acetone (e.g., 100 mL) to the blender jar and macerate at high speed for 2-3 minutes.[4]
-
Filtration: Filter the resulting slurry through a Buchner funnel. Rinse the blender jar and the filter cake with additional acetone.
-
Partitioning: Transfer the acetone extract to a separatory funnel. Add a saturated NaCl solution and a volume of chloroform. Shake vigorously for 1-2 minutes and allow the layers to separate.[4]
-
Collection: Collect the lower chloroform layer, which contains the this compound.
-
Drying: Pass the chloroform extract through a column of anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the residue in a suitable solvent (e.g., acetone or mobile phase for LC analysis) to a final known volume for analysis.[4]
Protocol 2: QuEChERS Method (AOAC 2007.01)
This protocol is based on the widely adopted AOAC Official Method 2007.01 for pesticide residue analysis.[3]
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (containing 1% acetic acid)
-
Magnesium sulfate (anhydrous)
-
Sodium acetate (anhydrous)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Centrifuge
Procedure:
Step 1: Extraction
-
Sample Preparation: Weigh 15 g of the homogenized plant sample into a 50 mL centrifuge tube.[3]
-
Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid.[3]
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Extraction Shake: Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
Step 2: Cleanup (Dispersive SPE)
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing PSA and anhydrous magnesium sulfate.
-
Cleanup Shake: Shake the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Collect an aliquot for direct analysis by GC-MS or LC-MS/MS, potentially after dilution with the mobile phase.[1]
Visualizations
Caption: General workflow for this compound extraction from plant tissues.
Caption: Detailed workflow of the QuEChERS (AOAC 2007.01) method.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Determination of residues of this compound and metalaxyl in nutrient solution, peat compost and soil samples by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. QuEChERS: About the method [quechers.eu]
- 8. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Furalaxyl Formulations for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furalaxyl is a systemic fungicide belonging to the phenylamide class of chemicals, renowned for its high efficacy against oomycete pathogens such as Phytophthora and Pythium species.[[“]][2] Its specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I, a crucial enzyme for fungal growth and proliferation.[[“]][2] This document provides detailed application notes and protocols for the preparation and experimental use of this compound formulations tailored for research and development purposes.
This compound: Physicochemical Properties and Formulation Types
For laboratory and experimental use, technical grade this compound is the most common starting material. Commercial formulations such as Wettable Powders (WP), Suspension Concentrates (SC), and Emulsifiable Concentrates (EC) are also available but may contain adjuvants that could interfere with experimental results. The key is to create a homogenous and stable solution or suspension for consistent application.
This compound is a chiral compound and is generally used as a racemic mixture.[3] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉NO₄ | [4] |
| Molecular Weight | 301.34 g/mol | [4] |
| Appearance | White to dark grey powder | |
| Water Solubility | 230 mg/L (at 20°C, pH 7) | [3] |
| Organic Solvent Solubility (at 20°C) | Dichloromethane: 600,000 mg/LAcetone: 520,000 mg/L | [3] |
| FRAC Code | 4 (Phenylamides) | [5] |
| Mode of Action | RNA polymerase I inhibitor | [2] |
Experimental Protocols
Preparation of this compound Stock Solutions
For experimental purposes, preparing a concentrated stock solution from technical grade this compound is recommended to ensure accuracy in serial dilutions.
Materials:
-
This compound (technical grade powder)
-
Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Solvent Selection: Due to its high solubility in organic solvents, DMSO or acetone are suitable for preparing high-concentration stock solutions.[3] DMSO is often preferred for biological assays as it is readily miscible with aqueous media, though potential solvent toxicity to the test organism should be evaluated.
-
Calculation: To prepare a 10 mM stock solution of this compound (MW: 301.34 g/mol ):
-
Weigh out 3.01 mg of this compound powder.
-
Dissolve in 1 mL of DMSO to get a final concentration of 10 mM.
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6]
-
Table 2: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound for 1 mL of Solvent | Mass of this compound for 10 mL of Solvent |
| 1 mM | 0.301 mg | 3.01 mg |
| 5 mM | 1.51 mg | 15.1 mg |
| 10 mM | 3.01 mg | 30.1 mg |
| 50 mM | 15.1 mg | 151 mg |
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against oomycete pathogens.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oomycete pathogen of interest (e.g., Phytophthora infestans, Pythium ultimum)
-
Appropriate liquid culture medium (e.g., V8 juice broth, Rye A broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
DMSO (for solvent control)
Protocol:
-
Inoculum Preparation: Grow the oomycete on a suitable agar medium. Prepare a zoospore or mycelial suspension and adjust the concentration to a standardized level (e.g., 1 x 10⁴ zoospores/mL).
-
Serial Dilution:
-
Perform a serial two-fold dilution of the this compound stock solution in the liquid culture medium across the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.01 µg/mL to 10 µg/mL).
-
Include a positive control (medium with inoculum, no this compound) and a solvent control (medium with inoculum and the highest concentration of DMSO used in the dilutions).
-
Include a negative control (medium only).
-
-
Inoculation: Add the prepared inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 18-22°C) for 3-7 days, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the positive control, determined visually or by measuring absorbance. This compound is highly active in vitro against oomycetes like Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora.[[“]]
In Vivo Efficacy Evaluation on Leaf Discs
This protocol assesses the protective activity of this compound on plant tissue.
Materials:
-
This compound working solutions (prepared by diluting the stock solution in sterile water)
-
Host plant (e.g., potato or tomato for Phytophthora infestans)
-
Oomycete pathogen zoospore suspension
-
Sterile petri dishes
-
Filter paper
-
Growth chamber
Protocol:
-
Leaf Disc Preparation: Excised leaves from healthy, untreated plants. Use a cork borer to create uniform leaf discs (e.g., 1.5 cm diameter).
-
Treatment Application:
-
Place the leaf discs, abaxial side up, on moist filter paper in petri dishes.
-
Apply a small, known volume (e.g., 20 µL) of a this compound working solution to the center of each disc. Use a range of concentrations.
-
For the control, apply sterile water with the same percentage of DMSO as the treatments.
-
-
Inoculation: After the treatment application has dried (approximately 2-4 hours), inoculate each leaf disc with a droplet (e.g., 10 µL) of the zoospore suspension.
-
Incubation: Place the petri dishes in a controlled environment (e.g., high humidity, 18-22°C, with a photoperiod) for 5-7 days.
-
Disease Assessment: Evaluate the percentage of the leaf disc area covered by lesions. Calculate the efficacy of the this compound treatment compared to the control.
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of RNA polymerase I in oomycetes.[2] This enzyme is solely responsible for the transcription of ribosomal RNA genes, which are essential for ribosome biogenesis and protein synthesis. By inhibiting this process, this compound effectively halts the production of proteins required for fungal growth and development, leading to a fungistatic and ultimately fungicidal effect. The production of sporangia is often more sensitive to this compound than mycelial growth.[[“]]
Caption: Mechanism of action of this compound in oomycete cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating this compound, from stock solution preparation to in vivo testing.
Caption: Experimental workflow for this compound efficacy testing.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Furalaxyl Resistance in Plasmopara viticola
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on furalaxyl resistance in Plasmopara viticola, the causal agent of grapevine downy mildew.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action against Plasmopara viticola?
This compound is a systemic fungicide belonging to the phenylamide (PA) chemical class. Phenylamides are classified under the Fungicide Resistance Action Committee (FRAC) Code 4.[1][2] Their specific mode of action is the inhibition of ribosomal RNA (rRNA) synthesis, which primarily impacts hyphal growth and the formation of sporangia in oomycetes like P. viticola.[1][2] This site-specific action, while effective, makes them prone to resistance development.[2][3]
Q2: What is the molecular mechanism of this compound resistance in P. viticola?
Unlike other fungicide classes such as Quinone outside Inhibitors (QoIs) or Carboxylic Acid Amides (CAAs) where specific point mutations conferring resistance are well-documented (e.g., G143A for QoIs, G1105S for CAAs), the precise molecular mechanism and the specific gene mutations responsible for phenylamide resistance in P. viticola remain unclear.[1][4][5] Resistance may involve one or two major genes and potentially several minor genes, but the exact site of mutation has not yet been mapped.[2] Therefore, resistance detection relies primarily on phenotypic bioassays rather than molecular diagnostics.
Q3: How can I determine if my P. viticola isolates are resistant to this compound?
The most common method is to conduct a leaf disc bioassay.[1][5] This involves treating grapevine leaf discs with a range of this compound concentrations, inoculating them with P. viticola sporangia, and observing the level of sporulation after an incubation period. A lack of growth inhibition at a known discriminatory dose indicates resistance. For a detailed methodology, refer to the "Experimental Protocols" section below.
Q4: What are the primary strategies for managing this compound resistance in experimental and field settings?
Fungicide resistance management aims to reduce the selection pressure on the pathogen population.[6] Key strategies include:
-
Alternation: Avoid consecutive applications of fungicides from the same FRAC group. Alternate phenylamides (Group 4) with fungicides that have different modes of action.[7]
-
Mixtures: Apply this compound in a tank mix with an effective, non-cross-resistant partner fungicide, preferably a multi-site inhibitor which has a low risk of resistance development.[3][8]
-
Limiting Applications: Restrict the total number of phenylamide applications per season to reduce the selection window for resistant strains.[3]
-
Preventative Use: Apply fungicides preventatively based on disease risk models rather than curatively after symptoms appear, as this reduces the overall pathogen population size.[3][7]
Troubleshooting Guides
Problem: My standard this compound treatment is failing to control P. viticola infection in my experiments.
-
Initial Assessment: This is a strong indicator of "practical resistance," where the fungicide is no longer effective under normal use conditions. The first step is to confirm this observation with a controlled laboratory assay.
-
Recommended Action:
-
Isolate the Pathogen: Collect sporangia from the infected plant material.
-
Conduct a Bioassay: Perform a leaf disc bioassay (see protocol below) using your isolate. Include a known this compound-sensitive P. viticola strain as a control.
-
Analyze Results: Compare the EC50 values (the concentration of fungicide that inhibits 50% of pathogen growth) of your isolate to the sensitive control. A significant increase in the EC50 value confirms resistance. In a study in Georgia, for example, no reduced sensitivity to the phenylamide mefenoxam was found when tested at a discriminatory dose of 10 mg/ml.[5]
-
Problem: The results from my leaf disc bioassays are inconsistent or not reproducible.
-
Potential Causes & Solutions:
-
Leaf Viability: Use young, fully expanded, healthy leaves from unsprayed, susceptible grapevine cultivars. Leaf age and health can significantly impact pathogen growth.
-
Inoculum Density: Standardize the concentration of the sporangia suspension used for inoculation. Too high a density can overwhelm the fungicide, while too low a density can lead to patchy or no growth.
-
Fungicide Preparation: Use freshly prepared serial dilutions of the fungicide from a certified analytical standard. Ensure complete dissolution in the solvent before diluting in water.
-
Environmental Conditions: Maintain consistent high humidity (>95%) and a stable temperature (e.g., 20-22°C) during incubation. Fluctuations can affect both pathogen growth and fungicide stability.[9]
-
Replication: Use a sufficient number of replicate discs for each concentration and control to ensure statistical validity.[9]
-
Problem: I have confirmed high levels of phenylamide resistance. What are my next steps for controlling P. viticola?
-
Immediate Action: Discontinue the use of all phenylamide fungicides (FRAC Group 4) as a standalone treatment, as cross-resistance exists among all active ingredients in this group.[2]
-
Alternative Control Strategies:
-
Switch FRAC Groups: Select effective fungicides from different FRAC groups with distinct modes of action.
-
Implement Mixtures: If phenylamides are to be used as part of a resistance management strategy, they must be mixed with a non-cross-resistant partner fungicide.[3][8]
-
Consult FRAC Guidelines: Refer to the latest Fungicide Resistance Action Committee recommendations for managing resistance in oomycetes.
-
Data Presentation
Table 1: Fungicide Classes for Alternation or Mixture with Phenylamides against P. viticola
| FRAC Code | Chemical Group | Mode of Action | Example Active Ingredients | Resistance Risk |
| 4 | Phenylamides (PAs) | rRNA synthesis inhibition | This compound, Metalaxyl, Mefenoxam | High |
| 11 | Quinone outside Inhibitors (QoIs) | Inhibits mitochondrial respiration at Complex III | Azoxystrobin, Kresoxim-methyl | High[3] |
| 40 | Carboxylic Acid Amides (CAAs) | Inhibits cellulose synthesis | Dimethomorph, Mandipropamid | Moderate[3] |
| 21 | Quinone inside Inhibitors (QiIs) | Inhibits mitochondrial respiration at Complex III | Cyazofamid | Moderate to High |
| M01 | Copper-based | Multi-site contact activity | Copper hydroxide | Low |
| M03 | Dithiocarbamates | Multi-site contact activity | Mancozeb, Metiram | Low[7] |
Table 2: Example Sensitivity Profiles for P. viticola to Phenylamides
| Isolate Type | Phenylamide Concentration | Expected Sporulation Level | Interpretation |
| Sensitive (Wild-Type) | 0.1 µg/mL | < 50% of control | Sensitive |
| Sensitive (Wild-Type) | 1.0 µg/mL | No sporulation | Sensitive |
| Resistant | 1.0 µg/mL | > 50% of control | Reduced Sensitivity |
| Highly Resistant | 100 µg/mL | > 50% of control | High-level Resistance |
Experimental Protocols
Protocol 1: Leaf Disc Bioassay for this compound Sensitivity
This protocol is adapted from methodologies used for assessing fungicide sensitivity in P. viticola.[1][5][9]
1. Materials:
-
Young, healthy grapevine leaves (susceptible cultivar, e.g., Vitis vinifera cv. 'Chasselas').
-
P. viticola isolates (field isolate and a known sensitive reference strain).
-
This compound analytical standard.
-
Sterile distilled water, appropriate solvent (e.g., acetone or DMSO).
-
Petri dishes or multi-well plates lined with moist filter paper.
-
Cork borer (1.5-2 cm diameter).
-
Hemocytometer or spectrophotometer for spore counting.
-
Incubation chamber with controlled temperature and humidity.
2. Procedure:
-
Leaf Disc Preparation:
-
Collect young, fully expanded leaves. Wash them thoroughly with deionized water and pat dry.
-
Using a cork borer, cut discs from the leaf lamina, avoiding major veins.
-
Place discs abaxial (underside) up in Petri dishes or plates lined with wet filter paper.
-
-
Fungicide Preparation:
-
Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent.
-
Perform serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.
-
-
Inoculum Preparation:
-
Gently wash sporangia from freshly sporulating lesions into cold (4°C) sterile distilled water.
-
Adjust the sporangia concentration to 5 x 10⁴ sporangia/mL using a hemocytometer.
-
Keep the suspension on ice to prevent premature zoospore release.
-
-
Inoculation and Treatment:
-
Apply a small droplet (e.g., 20 µL) of the sporangia suspension to the center of each leaf disc.
-
Allow the inoculum to air-dry for 1-2 hours.
-
Apply an equal volume (e.g., 20 µL) of the corresponding this compound dilution (or control solution) on top of the dried inoculum spot.
-
-
Incubation:
-
Seal the plates to maintain high humidity.
-
Incubate at 20-22°C with a photoperiod (e.g., 16h light / 8h dark) for 6-7 days.
-
3. Assessment:
-
Visually assess the percentage of the leaf disc surface covered by new sporulation for each treatment.
-
Calculate the percent inhibition relative to the untreated control.
-
Use probit analysis or non-linear regression to determine the EC50 value for each isolate.
Mandatory Visualizations
Caption: Workflow for the identification and management of this compound resistance.
Caption: Simplified mode of action of this compound (a phenylamide fungicide).
Caption: Comparison of fungicide application strategies to manage resistance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. mdpi.com [mdpi.com]
- 4. At Least Two Origins of Fungicide Resistance in Grapevine Downy Mildew Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. croplife.co.za [croplife.co.za]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor Furalaxyl performance in the field
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing performance issues with Furalaxyl in laboratory and field experiments.
Troubleshooting Guide
Question: We are observing a lack of efficacy with our this compound application. What are the potential causes and how can we troubleshoot this?
Answer:
Poor performance of this compound can stem from several factors, ranging from experimental setup to the development of resistance in the target pathogen. Follow this logical troubleshooting workflow to identify the root cause:
Caption: Troubleshooting workflow for poor this compound performance.
Step 1: Review Your Experimental Protocol.
-
Application Timing: this compound, as a systemic fungicide, is most effective when applied preventatively or in the early stages of disease development.[1] Curative applications on well-established infections may show limited efficacy.
-
Application Rate: Under-dosing can lead to poor control, while excessive rates can cause phytotoxicity.[1] Ensure the correct concentration is being used as per your experimental design.
-
Coverage: For foliar applications, ensure thorough coverage of the plant tissue. For soil applications, ensure even distribution and appropriate incorporation.[2]
Step 2: Suspect and Test for Fungicide Resistance.
The development of resistance to phenylamide fungicides, including this compound, is a known issue, especially with repeated use.[3]
-
Cross-Resistance: Pathogens resistant to other phenylamides, such as metalaxyl, will likely exhibit cross-resistance to this compound.[4]
-
Resistance Testing: Conduct a bioassay to determine the sensitivity of your pathogen isolate to this compound. A detailed protocol for an amended agar assay is provided in the "Experimental Protocols" section.
Step 3: Investigate Environmental and Host Factors.
-
Environmental Conditions: Extreme temperatures, high humidity, or drought can stress plants, potentially making them more susceptible to disease and influencing fungicide performance.
-
High Disease Pressure: Under conditions of very high disease pressure, even a correctly applied fungicide may appear to have reduced efficacy.[5]
-
Soil Properties: The degradation of this compound can be influenced by soil physicochemical properties and microbial activity.[6][7]
Step 4: Check for Phytotoxicity.
Observe plants for symptoms of phytotoxicity, which can be confused with disease symptoms.
-
Symptoms: Common signs include leaf burn, chlorosis (yellowing), necrosis (tissue death), leaf distortion (cupping or twisting), and stunted growth.[5][8][9][10]
-
Pattern of Damage: Phytotoxicity damage often appears uniformly across treated plants and does not spread like a disease.[8] New growth may appear healthy.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a systemic fungicide belonging to the phenylamide chemical group (FRAC Code 4).[11] Its primary mode of action is the inhibition of RNA polymerase I, which disrupts nucleic acid synthesis in Oomycete fungi.[2][11] This interference with RNA production ultimately inhibits mycelial growth and cell division.[1][2]
Caption: Mechanism of action of this compound.
Q2: Against which pathogens is this compound most effective?
This compound is highly selective and primarily effective against fungi in the order Peronosporales, which includes many significant plant pathogens.[12] It is commonly used to control Oomycetes such as Phytophthora, Pythium, and Peronospora species.[11]
Q3: Can this compound be mixed with other fungicides?
Yes, to manage and delay the development of resistance, it is often recommended to use phenylamide fungicides like this compound in mixtures with a fungicide from a different FRAC group.[3][13] Always perform a compatibility test before mixing chemicals to ensure they are physically and chemically compatible.
Q4: What are the typical symptoms of this compound phytotoxicity?
Symptoms of phytotoxicity from this compound can include:
Q5: How can I confirm if my pathogen isolate is resistant to this compound?
You can perform a laboratory bioassay to determine the effective concentration 50 (EC50) of this compound for your pathogen isolate. This value represents the concentration of the fungicide that inhibits 50% of the pathogen's growth. A significant increase in the EC50 value compared to a known sensitive isolate indicates resistance. A detailed protocol for this is provided below.
Experimental Protocols
Protocol 1: In Vitro Bioassay for this compound Resistance Testing (Amended Agar Method)
This protocol is adapted from standard methods for testing fungicide sensitivity in oomycetes.[7][14][15]
Objective: To determine the sensitivity of a pathogen isolate to this compound by calculating the EC50 value.
Materials:
-
Pure culture of the oomycete pathogen (e.g., Phytophthora infestans)
-
This compound technical grade
-
Dimethyl sulfoxide (DMSO)
-
Appropriate agar medium for the pathogen (e.g., rye-pea agar)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve a known amount of technical grade this compound in a small volume of DMSO to create a high-concentration stock solution (e.g., 10,000 ppm).
-
-
Prepare Fungicide-Amended Agar:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Allow the agar to cool to approximately 45-50°C.
-
Create a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 ppm) by adding the appropriate volume of the stock solution to the molten agar. For the control (0 ppm), add only DMSO.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the pathogen, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended agar plate.
-
-
Incubation:
-
Incubate the plates in the dark at the optimal temperature for the pathogen's growth.
-
-
Data Collection:
-
After a set incubation period (e.g., 7 days), when the mycelium on the control plate has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the average colony diameter for each this compound concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use statistical software to perform a dose-response analysis and calculate the EC50 value.
-
Caption: Workflow for the in vitro bioassay for this compound resistance.
Protocol 2: Extraction and Quantification of this compound from Soil
This protocol provides a general method for the extraction of this compound from soil samples for analysis by gas chromatography (GC). This method is based on established procedures for phenylamide fungicides.[6]
Objective: To extract this compound from soil samples for quantitative analysis.
Materials:
-
Soil sample
-
Acetone
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gas chromatograph with a nitrogen-selective detector (NPD) or mass spectrometer (MS)
-
Analytical standard of this compound
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
-
Soxhlet Extraction:
-
Place a known amount of the dried soil (e.g., 20 g) into a Soxhlet thimble.
-
Extract the soil with acetone for several hours (e.g., 6-8 hours) using the Soxhlet apparatus.
-
-
Concentration:
-
After extraction, concentrate the acetone extract to a small volume using a rotary evaporator.
-
-
Gas Chromatography Analysis:
-
Bring the concentrated extract to a known final volume with a suitable solvent.
-
Inject an aliquot of the extract into the GC-NPD or GC-MS system.
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from the analytical standard.
-
Data Presentation
Table 1: Example Data for this compound EC50 Determination
| This compound Conc. (ppm) | Average Colony Diameter (mm) | Mycelial Growth Inhibition (%) |
| 0 (Control) | 85.0 | 0.0 |
| 0.1 | 72.3 | 15.0 |
| 1.0 | 45.1 | 47.0 |
| 10.0 | 12.8 | 85.0 |
| 100.0 | 5.0 | 94.1 |
| EC50 Value | ~1.1 ppm |
Table 2: Troubleshooting Checklist for Poor this compound Performance
| Potential Cause | Checklist Item | Corrective Action |
| Application Error | Was the correct rate used? | Verify calculations and equipment calibration. |
| Was the application timing appropriate? | Apply preventatively or at early stages of infection. | |
| Was the coverage adequate? | Ensure thorough application to the target area. | |
| Fungicide Resistance | Has this compound or other phenylamides been used repeatedly? | Perform a resistance bioassay (Protocol 1). |
| Is the pathogen known to develop resistance? | Rotate with fungicides from different FRAC groups. | |
| Environmental Factors | Were plants under stress during application? | Mitigate plant stress where possible. |
| Was disease pressure exceptionally high? | Consider integrated pest management strategies. | |
| Phytotoxicity | Are symptoms of chemical injury present? | Review application rate and environmental conditions. |
| Do symptoms appear on new growth? | If new growth is healthy, phytotoxicity is likely. |
References
- 1. HOW TO AVOID FUNGICIDE FAILURE | UPL [uplcorp.com]
- 2. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 3. bcpc.org [bcpc.org]
- 4. gpnmag.com [gpnmag.com]
- 5. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 6. Determination of residues of this compound and metalaxyl in nutrient solution, peat compost and soil samples by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 8. agrio.app [agrio.app]
- 9. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 10. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resistance.nzpps.org [resistance.nzpps.org]
- 14. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agriculturejournals.cz [agriculturejournals.cz]
Technical Support Center: Enhancing the Systemic Activity of Furalaxyl in Woody Plants
Welcome to the technical support center for enhancing the systemic activity of Furalaxyl in woody plants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound on woody plants.
Issue 1: Poor or Inconsistent Efficacy of this compound
Question: We are observing limited or variable control of the target pathogen after applying this compound to our woody plant specimens. What are the potential causes and solutions?
Answer: Poor efficacy of a systemic fungicide like this compound can stem from several factors related to application, formulation, and plant physiology.
Possible Causes and Troubleshooting Steps:
-
Improper Application Timing: The phenological state of the woody plant can significantly impact the uptake and translocation of systemic fungicides. Applications should be timed to coincide with periods of active growth when the plant's vascular system is most active.
-
Suboptimal Application Method: The choice of application method is critical for ensuring the active ingredient reaches the plant's vascular system. For woody plants, foliar sprays may be less effective for systemic uptake compared to methods that target the vascular tissues directly.
-
Soil Drench: This method relies on uptake by the roots. Ensure the soil is moist but not waterlogged to facilitate absorption.
-
Trunk Injection: This method delivers the fungicide directly into the xylem. Ensure proper technique to avoid wounding the tree excessively, which can hinder uptake.
-
-
Inadequate Formulation: The formulation of the this compound solution can impact its stability and ability to be absorbed by the plant.
-
Adjuvants: The absence of appropriate adjuvants can lead to poor uptake. Consider incorporating surfactants or penetrants to improve the movement of this compound into the plant tissues.
-
-
Fungicide Resistance: Repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations.
Troubleshooting Workflow for Poor Efficacy
Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.
Issue 2: Signs of Phytotoxicity on Treated Plants
Question: After applying this compound, our woody plants are showing signs of stress, such as leaf yellowing and necrosis. What could be causing this phytotoxicity?
Answer: Phytotoxicity is plant damage caused by chemical exposure.[1] Symptoms can include leaf speckling, browning or yellowing of leaf margins, leaf cupping or twisting, and stunted growth.[2]
Possible Causes and Preventative Measures:
-
Overdosing: Applying a concentration of this compound that is too high is a common cause of phytotoxicity. Always adhere to calculated application rates.
-
Inappropriate Adjuvants: Some adjuvants, particularly at high concentrations, can cause phytotoxicity on certain plant species.[3] It's crucial to test new adjuvant combinations on a small batch of plants before large-scale application.
-
Environmental Conditions: Applying fungicides in hot weather (above 85°F or 29°C) can increase the risk of phytotoxicity.[4] Applications should be made during cooler parts of the day, such as early morning.
-
Plant Stress: Plants that are already under stress from drought or other factors are more susceptible to chemical injury.[2][5] Ensure plants are well-watered and healthy before treatment.
-
Tank Mixing Incompatibility: When tank-mixing this compound with other chemicals, unforeseen interactions can lead to phytotoxicity. For instance, mixing certain fungicides with copper-based products can increase the risk of damage.[6]
Data Table 1: General Phytotoxicity Risk Factors and Mitigation Strategies
| Risk Factor | Description | Mitigation Strategy |
| High Application Rate | Exceeding the recommended dosage of this compound. | Calculate application rates carefully based on tree size (DBH or height).[7][8] |
| Adjuvant Type | Certain adjuvants, like some crop oil concentrates, can be harsh on foliage.[3] | Use non-ionic surfactants or organo-silicone adjuvants known for good plant safety.[9] Test new formulations on a small scale first. |
| High Temperatures | Application during hot conditions increases chemical uptake to potentially damaging levels.[1] | Apply during cooler times of the day, such as early morning or evening. |
| Plant Stress | Stressed plants (e.g., drought, nutrient deficiency) are more vulnerable.[5] | Ensure plants are healthy and not under stress before application. |
Frequently Asked Questions (FAQs)
General Application
Question: What is the best application method for ensuring systemic uptake of this compound in woody plants?
Answer: For woody plants, soil drenching and trunk injection are generally more effective for systemic uptake than foliar sprays.[10]
-
Soil Drench: This method involves applying a diluted solution of this compound to the soil around the base of the plant, where it is taken up by the roots.[11] This is a non-invasive method suitable for smaller trees and shrubs.
-
Trunk Injection: This technique delivers the fungicide directly into the tree's vascular system (xylem), which allows for rapid distribution throughout the plant.[10] This method is often preferred for larger trees.
Decision-Making Workflow for Application Method Selection
Caption: Decision workflow for choosing a this compound application method.
Formulation and Adjuvants
Question: What are adjuvants, and how can they enhance the systemic activity of this compound?
Answer: Adjuvants are substances added to a pesticide formulation to improve its effectiveness. For systemic fungicides like this compound, they can play a crucial role in enhancing uptake and translocation.[12]
-
Surfactants (Surface-Active Agents): These reduce the surface tension of the spray solution, allowing for better spreading and coverage on plant surfaces. Non-ionic surfactants are commonly recommended for use with fungicides.[3]
-
Penetrants: These adjuvants help the active ingredient move through the plant's cuticle. Crop oil concentrates can act as penetrants but should be used with caution due to a higher risk of phytotoxicity.[3]
-
Organo-silicone Adjuvants: These are a type of surfactant known for their superior spreading and penetrating properties.[9]
Data Table 2: Comparison of Adjuvant Types for Systemic Fungicide Application
| Adjuvant Type | Primary Function | Advantages | Considerations |
| Non-ionic Surfactants | Spreading and wetting | Good compatibility with most fungicides, improves coverage.[3] | May not provide significant penetration enhancement. |
| Crop Oil Concentrates | Penetration | Can increase the speed of uptake into plant tissues.[3] | Higher potential for phytotoxicity, especially on sensitive species or in hot weather.[3] |
| Organo-silicone Surfactants | Superior spreading and penetration | Excellent coverage and can enhance systemic uptake.[9] | May be more expensive than other types of surfactants. |
Experimental Protocols
Note: The following protocols are generalized for the application of a systemic fungicide like this compound to woody plants. It is essential to consult the product label for specific instructions and to conduct small-scale trials to determine optimal rates and potential for phytotoxicity on your specific plant species.
Protocol 1: Soil Drench Application
Objective: To apply a systemic fungicide to the root zone of a woody plant for systemic uptake.
Materials:
-
This compound formulation
-
Selected adjuvant (if not included in the formulation)
-
Water
-
Graduated cylinders or measuring cups
-
Bucket or watering can
-
Personal Protective Equipment (PPE) as per product label
Procedure:
-
Calculate the Application Rate:
-
For single-trunk trees, measure the trunk circumference at chest height (approximately 4.5 feet from the ground).[11]
-
Calculate the diameter at breast height (DBH): DBH = Circumference / 3.14.[7]
-
For shrubs, measure the height in feet.[13]
-
Consult the product label for the rate of this compound per inch of DBH or per foot of shrub height.[8]
-
-
Prepare the Drench Solution:
-
Fill a bucket with the required volume of water (e.g., 1-2 gallons for trees, as specified on the label).[13]
-
Add the calculated amount of this compound and any adjuvant to the water.
-
Mix the solution thoroughly.
-
-
Application:
Protocol 2: Trunk Injection
Objective: To deliver a systemic fungicide directly into the vascular system of a woody plant.
Materials:
-
This compound formulation suitable for injection
-
Trunk injection equipment (e.g., microinjection capsules, high-pressure injector)[10]
-
Drill with a sharp bit of the appropriate size
-
Personal Protective Equipment (PPE)
Procedure:
-
Calculate the Number of Injection Sites and Dosage:
-
Measure the tree's DBH as described in the soil drench protocol.
-
Determine the number of injection sites based on the DBH (e.g., one site every 4-6 inches of circumference).[6]
-
Calculate the total dosage of this compound based on the DBH and the product label's recommended rate.[7]
-
Divide the total dosage by the number of injection sites to determine the amount per site.
-
-
Prepare Injection Sites:
-
Drill holes at a slight downward angle at the base of the tree or on the root flares.[14] The depth should be sufficient to reach the active xylem.
-
Space the injection sites evenly around the circumference of the tree.
-
-
Inject the Fungicide:
-
Insert the injection ports or needles into the drilled holes.
-
Administer the calculated amount of this compound solution into each port using the injection device.
-
Follow the manufacturer's instructions for the specific injection system being used.
-
-
Post-Application:
-
Remove the injection ports once the solution has been taken up by the tree.
-
Do not plug the holes, as this can interfere with the tree's natural wound-healing process.
-
Simplified Systemic Pathway in Woody Plants
Caption: Simplified pathway of a systemic fungicide in a woody plant.
References
- 1. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 2. Determination of metalaxyl and identification of adjuvants in wettable powder pesticide technical formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 5. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 6. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 7. PI274/PI274: Pesticide Injection and Drenching [edis.ifas.ufl.edu]
- 8. ipm.ucanr.edu [ipm.ucanr.edu]
- 9. WO2018162999A1 - Fungicidal combinations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. plantgrowthmanagementsystems.com [plantgrowthmanagementsystems.com]
- 12. The evil within? Systemic fungicide application in trees enhances litter quality for an aquatic decomposer-detritivore system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. propiconazole (soil drench available?) - Ask Extension [ask.extension.org]
- 14. FUNGICIDAL COMPOSITIONS - Patent 1778013 [data.epo.org]
Furalaxyl Technical Support Center: Impact of pH on Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding and troubleshooting issues related to the influence of pH on the chemical stability and biological activity of the fungicide Furalaxyl.
Troubleshooting Guides and FAQs
This section is designed to provide quick answers and solutions to common problems encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
-
Q1: I'm observing lower-than-expected fungicidal activity from my this compound solution. Could the pH of my solvent be a factor? A1: Yes, the pH of your aqueous solution is a critical factor that can impact the stability and, therefore, the efficacy of this compound. As a member of the phenylamide class of fungicides, this compound is susceptible to alkaline hydrolysis, a process of chemical degradation in high pH (alkaline) conditions.[1][2] This breakdown reduces the concentration of the active compound, leading to diminished fungicidal performance.
-
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound to ensure its stability? A2: this compound is reported to be persistent at a neutral pH of 7, with a half-life of 200 days at 20°C.[3] Drawing parallels with the closely related fungicide metalaxyl, this compound is anticipated to exhibit maximum stability in neutral to slightly acidic environments (pH 5-7).[4][5] Conversely, significant and rapid degradation is likely to occur in alkaline conditions (pH > 8).
-
Q3: What is the best practice for preparing a this compound stock solution for my experiments? A3: For optimal long-term stability, it is recommended to prepare stock solutions in a non-aqueous solvent like methanol or acetone, where this compound demonstrates high solubility. These stock solutions should be stored in a cool, dark environment. When aqueous solutions are required for experiments, they should ideally be prepared fresh. If temporary storage of an aqueous solution is unavoidable, it should be buffered to a pH between 5 and 7 and kept at a low temperature (e.g., 4°C) for a minimal duration.
-
Q4: My experimental protocol necessitates the use of an alkaline buffer. How can I mitigate the degradation of this compound under these conditions? A4: If working in an alkaline medium is essential, it is vital to minimize the duration of this compound's exposure to the high pH. The solution should be prepared immediately prior to its use. Furthermore, conducting the experiment at a reduced temperature can help to decrease the rate of alkaline hydrolysis.[1]
-
Q5: How can I verify the integrity of my this compound solution and check for potential degradation? A5: The most definitive method for assessing the concentration of active this compound and detecting any degradation byproducts is through a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][7]
Quantitative Data on this compound Stability
The following tables provide a summary of the available quantitative data regarding the stability of this compound.
Table 1: Stability of this compound in an Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Stability Profile | Source |
| 7 | 20 | 200 days | Persistent | [3] |
Table 2: Estimated pH-Dependent Stability Profile of this compound (Based on data from related phenylamide fungicides)
| pH Range | Anticipated Stability | Rationale |
| < 4 (Strongly Acidic) | Moderate to High | Phenylamides generally exhibit good stability in acidic media. |
| 4 - 7 (Acidic to Neutral) | High | This range is considered optimal for stability. |
| > 8 (Alkaline) | Low | Prone to rapid degradation via alkaline hydrolysis. |
Key Experimental Protocols
Below are detailed methodologies for crucial experiments to evaluate the stability and activity of this compound in relation to pH.
Protocol 1: Determining the Hydrolytic Stability of this compound as a Function of pH
This protocol is adapted from the principles outlined in the OECD Guideline for the Testing of Chemicals (e.g., OECD 111).[8]
-
Buffer Preparation: Prepare a set of sterile aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).
-
This compound Solution Preparation: Create a stock solution of this compound in a suitable organic solvent (e.g., methanol). Use this stock solution to spike the prepared buffer solutions to a predetermined final concentration.
-
Incubation Conditions: Incubate the prepared this compound solutions in a temperature-controlled environment, shielded from light (e.g., 25°C, or 50°C for accelerated studies).
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, 28 days), collect aliquots from each of the incubated solutions.
-
Analytical Quantification: Analyze the collected samples using a validated stability-indicating HPLC method to quantify the concentration of the parent this compound compound.[6][7]
-
Kinetic Analysis: For each pH value, plot the concentration of this compound against time. From this data, calculate the degradation rate constant and the half-life (t½).
Protocol 2: Evaluating the Fungicidal Efficacy of this compound at Various pH Levels
-
Pathogen Culturing: Grow the target Oomycete pathogen (e.g., Phytophthora infestans or Pythium ultimum) on a suitable agar-based growth medium.
-
Preparation of this compound-Amended Media: Prepare the growth medium and incorporate this compound solutions that have been pre-incubated at different pH levels (as detailed in Protocol 1) to achieve a series of final concentrations.
-
Inoculation of Plates: Aseptically transfer a mycelial plug of the actively growing pathogen to the center of each this compound-amended agar plate.
-
Incubation for Growth: Incubate the inoculated plates under the optimal temperature conditions for the growth of the specific pathogen.
-
Data Acquisition: At regular intervals, measure the radial growth of the mycelial colony.
-
Efficacy Analysis: For each this compound concentration and pH level, calculate the percentage of growth inhibition. Subsequently, determine the EC50 value, which represents the effective concentration of this compound that inhibits 50% of the pathogen's growth, for each pH condition.
Visual Diagrams
Diagram 1: Postulated Hydrolysis Pathway of this compound
Caption: Postulated degradation of this compound under acidic and alkaline conditions.
Diagram 2: Experimental Workflow for this compound Stability Testing
Caption: A generalized workflow for determining this compound stability at different pH values.
Diagram 3: Troubleshooting Decision Tree for this compound Efficacy Issues
Caption: A decision tree to aid in troubleshooting potential causes of diminished this compound efficacy.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: IPE 134) [sitem.herts.ac.uk]
- 4. Systemic Fungicides and the Control of Oomycetes | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eppltd.com [eppltd.com]
Technical Support Center: Furalaxyl Leaching in Soil Column Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to reduce Furalaxyl leaching in soil column studies.
Troubleshooting Guides
This section addresses common issues encountered during soil column experiments aimed at reducing this compound leaching.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High this compound concentration in leachate despite the addition of amendments. | 1. Inadequate mixing of amendment: Uneven distribution of the amendment within the soil column. 2. Preferential flow: Water is bypassing the soil matrix and amendment through macropores or along the column walls. 3. Amendment saturation: The sorption sites on the amendment are saturated with this compound. 4. Incorrect amendment type: The chosen amendment may have low sorption capacity for this compound. | 1. Homogenize the soil-amendment mixture thoroughly before packing the column. 2. Pack the column carefully to ensure uniform bulk density. Consider using a method of alternating additions of the mixture and gentle tamping. Using a layer of inert material like quartz sand at the top and bottom can help distribute flow evenly.[1] 3. Increase the amendment application rate. Conduct preliminary batch sorption studies to determine the optimal amendment-to-soil ratio. 4. Select an amendment with a high affinity for organic compounds. Biochar, particularly from wood-based feedstocks, has shown high sorption capacity for various pesticides.[2][3] |
| Inconsistent or irreproducible leaching results between replicate columns. | 1. Variability in column packing: Differences in bulk density and porosity between columns. 2. Inconsistent watering regime: Uneven application of simulated rainfall. 3. Channeling: Formation of preferential flow paths in some columns but not others. | 1. Standardize the column packing procedure. Use the same mass of soil-amendment mixture and pack to the same height in all columns. 2. Use a peristaltic pump or a calibrated drip system to apply a consistent and even flow of water to the top of each column. 3. Visually inspect columns for channeling. If observed, the experiment for that column may need to be repeated. Consider using dye tracers in preliminary studies to visualize flow paths. |
| No leachate collected at the bottom of the column. | 1. Clogging of the column outlet: Fine soil or amendment particles may be blocking the outlet. 2. High water-holding capacity of the soil/amendment: The amount of water applied is insufficient to exceed the field capacity of the column. 3. Low hydraulic conductivity: The soil or soil-amendment mixture has a very low permeability. | 1. Place a layer of glass wool or filter paper at the bottom of the column before packing to prevent clogging.[4] 2. Ensure the column is fully saturated before starting the leaching experiment. The total volume of water applied should be sufficient to induce leaching. 3. Mix the soil with a material of higher hydraulic conductivity, such as sand, if the soil is high in clay content. Be aware that this will alter the soil properties. |
| Difficulty in extracting this compound from the soil-amendment matrix for analysis. | 1. Strong, irreversible sorption: this compound may be tightly bound to the amendment, particularly high-surface-area materials like biochar. 2. Interference from the amendment during analysis: The amendment itself may release compounds that interfere with the analytical method. | 1. Optimize the extraction solvent and method. A more polar or a mixture of solvents may be required. Sonication or accelerated solvent extraction (ASE) can improve recovery. 2. Run a blank extraction with the amended soil (without this compound) to identify any interfering compounds. Adjust the analytical method (e.g., chromatography conditions) or use a cleanup step (e.g., solid-phase extraction) to remove interferences. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary mechanism by which amendments reduce this compound leaching?
A1: The primary mechanism is sorption . Amendments like biochar and other organic materials have a high surface area and organic carbon content, which allows them to adsorb and retain pesticide molecules, thereby reducing their mobility and leaching through the soil profile.[5] Some amendments may also enhance the microbial degradation of the pesticide over time.
Q2: How does soil type influence the effectiveness of amendments in reducing this compound leaching?
A2: Soil properties such as texture, organic matter content, and pH are critical. Sandy soils with low organic matter have a higher intrinsic leaching potential, and amendments are often more effective in these soils.[6][7] In clayey soils, which naturally have a higher sorption capacity, the effect of the amendment might be less pronounced.
Experimental Design & Protocols
Q3: What are the standard guidelines for conducting soil column leaching studies?
A3: The OECD Test Guideline 312 for Leaching in Soil Columns is a widely recognized standard.[8][9] It provides a framework for preparing the soil columns, applying the test substance, simulating rainfall, and collecting and analyzing the leachate and soil segments.
Q4: What is a typical application rate for biochar or other organic amendments in soil column studies?
A4: Application rates in laboratory studies often range from 1% to 10% by weight (w/w).[2][10][11] The optimal rate depends on the properties of both the amendment and the soil. It is advisable to conduct preliminary batch sorption experiments to determine an effective application rate.
Q5: Should I use disturbed (packed) or undisturbed soil columns?
A5: This depends on the objective of your study.
-
Packed columns use sieved, homogenized soil, which allows for better reproducibility and is useful for comparing the effects of different amendments under controlled conditions.
-
Undisturbed columns (soil cores) better represent field conditions, including natural soil structure and macropores, which can lead to preferential flow.[10] Studies have shown that the effectiveness of amendments can be reduced in undisturbed soils due to macropore flow.[10]
Data Interpretation
Q6: How can I quantify the reduction in this compound leaching?
A6: Leaching reduction can be quantified by comparing the total mass of this compound in the leachate of the amended soil columns to that of the unamended control columns. The results can be expressed as a percentage reduction. Additionally, analyzing the distribution of this compound in different soil segments of the column after the experiment provides insight into its mobility.
Q7: Can the addition of amendments affect the degradation rate of this compound?
A7: Yes, the effect can be complex. The increased sorption to amendments can sometimes decrease the bioavailability of the pesticide to soil microorganisms, potentially slowing down its degradation.[12] Conversely, some organic amendments can stimulate microbial activity, which may enhance degradation over the long term.
Data on the Efficacy of Amendments in Reducing Pesticide Leaching
While specific data for this compound is limited, the following tables summarize findings for other pesticides, which can serve as a valuable reference.
Table 1: Effect of Biochar on Herbicide Leaching in Different Soil Types
| Herbicide | Soil Type | Biochar Application Rate (% w/w) | Leaching Reduction (%) | Reference |
| Atrazine | Loam | 2.5 | Significant reduction in leachate concentration | [2] |
| Diuron | Loam | 2.5 | Significant reduction in leachate concentration | [2] |
| Atrazine | Sandy Silt Loam | 2.5 | Significant reduction in leachate concentration | [2] |
| Diuron | Sandy Silt Loam | 2.5 | Significant reduction in leachate concentration | [2] |
| Atrazine | Homogenized Soil | 1 kg/m ² (top 4-6 cm) | 52 | [10] |
Table 2: Impact of Various Organic Amendments on Pesticide Sorption
| Pesticide | Amendment | Soil Type | Observation | Reference |
| Propachlor | Pig Manure Compost | Eutric Gleysols | Increased sorption and decreased desorption | [13] |
| Propachlor | Lakebed Sludge | Eutric Gleysols | Increased sorption and decreased desorption | [13] |
| Various | Farm Manure | Not specified | Increased organic carbon and nitrogen content | [14] |
| Various | Household Waste Compost | Not specified | Increased organic carbon and nitrogen content | [14] |
Experimental Protocols
Protocol 1: Preparation of Amended Soil Columns
This protocol is based on the OECD 312 guideline and adapted for the evaluation of amendments.
-
Soil Preparation:
-
Collect soil from the desired location and air-dry it.
-
Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for properties such as texture, pH, and organic carbon content.
-
-
Amendment Incorporation:
-
Determine the desired application rate of the amendment (e.g., 2.5% w/w).
-
On a dry weight basis, thoroughly mix the sieved soil with the amendment until a visually uniform mixture is achieved.
-
Prepare a sufficient quantity of the mixture for all replicate columns.
-
-
Column Packing:
-
Use glass or inert plastic columns (e.g., 30 cm long, 5 cm inner diameter).
-
Place a piece of glass wool or filter paper at the bottom of the column to prevent soil loss.
-
Add the soil-amendment mixture in small increments, gently tapping the column after each addition to ensure uniform packing and achieve a target bulk density.
-
Fill the column to a specific height (e.g., 25 cm).
-
Place a piece of filter paper or a thin layer of quartz sand on top of the soil to help distribute the applied water evenly.
-
-
Column Saturation:
-
Slowly add a calcium chloride solution (0.01 M CaCl₂) from the bottom of the column using a peristaltic pump until the soil is fully saturated and water is ponded on the surface.
-
Allow the column to drain overnight until gravity flow ceases. This brings the soil to field capacity.
-
Protocol 2: Leaching Experiment
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a known amount of this compound evenly to the top of the soil column. The application rate should be relevant to agricultural practices.
-
-
Simulated Rainfall:
-
Begin the irrigation immediately after this compound application.
-
Use a peristaltic pump or a similar device to apply a 0.01 M CaCl₂ solution at a constant, slow rate to simulate rainfall. A typical regime is a total of 200 mm of "rain" over 48 hours.[8]
-
-
Leachate Collection:
-
Collect the leachate that drains from the bottom of the column in fractions at regular intervals (e.g., every 4-6 hours).
-
Record the volume of each leachate fraction.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each leachate fraction using a suitable analytical method (e.g., HPLC-MS/MS).
-
After the leaching period, the soil column can be sectioned into segments (e.g., every 5 cm), and the this compound concentration in each segment can be determined to assess its mobility within the column.
-
Visualizations
Experimental Workflow
Caption: Workflow for a soil column leaching experiment.
Conceptual Model of this compound Leaching Reduction
Caption: Effect of amendments on this compound leaching.
References
- 1. Frequently Asked Questions [npic.orst.edu]
- 2. jobr.ub.edu.bz [jobr.ub.edu.bz]
- 3. ars.usda.gov [ars.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. www3.uwsp.edu [www3.uwsp.edu]
- 7. Extoxnet FAQs - Questions About Pesticide Environmental Fate [extoxnet.orst.edu]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. oecd.org [oecd.org]
- 10. css.cornell.edu [css.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of biochar on the fate of conazole fungicides in soils and their bioavailability to earthworms and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
Validation & Comparative
A Comparative Analysis of Furalaxyl and Other Leading Oomycete Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oomycete fungicide Furalaxyl with other key alternatives, including Metalaxyl/Mefenoxam, Mandipropamid, and Oxathiapiprolin. The analysis is supported by experimental data on their efficacy and detailed methodologies for key experiments.
Introduction to Oomycete Fungicides
Oomycetes, or water molds, are a group of destructive plant pathogens responsible for diseases such as late blight, downy mildews, and Pythium root rot. Effective management of these pathogens is critical for global food security. This guide focuses on a comparative analysis of four major classes of oomycete fungicides, distinguished by their unique modes of action.
-
Phenylamides (this compound and Metalaxyl/Mefenoxam): These fungicides disrupt nucleic acid synthesis by targeting RNA polymerase I.[1][2] this compound and Metalaxyl are systemic fungicides belonging to the phenylamide chemical group.[2][3]
-
Carboxylic Acid Amides (Mandipropamid): This class of fungicides specifically inhibits the biosynthesis of cellulose, a key component of the oomycete cell wall, by targeting the cellulose synthase enzyme CesA3.[4][5][6]
-
Piperidinyl-Thiazole-Isoxazolines (Oxathiapiprolin): A newer class of fungicides with a novel mode of action that involves the inhibition of an oxysterol-binding protein (OSBP), which is crucial for lipid transfer and membrane integrity in oomycetes.[7][8]
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of fungicides is a critical measure of their intrinsic activity against a pathogen. This is often expressed as the Effective Concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher potency.
Table 1: Comparative In Vitro Efficacy (EC50 values in µg/mL) of Selected Oomycete Fungicides against Various Pathogens
| Fungicide | Chemical Class/FRAC Code | Phytophthora infestans | Plasmopara viticola | Phytophthora capsici | Pythium spp. |
| This compound | Phenylamide / 4 | Data not available | Data not available | Data not available | Data not available |
| Metalaxyl/Mefenoxam | Phenylamide / 4 | <0.01 (sensitive isolates)[9] | Data not available | <1 (sensitive isolates)[10] | Data not available |
| Mandipropamid | Carboxylic Acid Amide / 40 | 0.007 - 1.17[11] | Data not available | 0.001 - 0.037[11] | Data not available |
| Oxathiapiprolin | Piperidinyl-thiazole-isoxazoline / 49 | MIC: 0.0001 - 0.1 (preventive)[12][13] | EC90: 0.14 to 3.36 x 10⁻³[14][15] | EC50: 3.10 x 10⁻⁴ (mycelial development)[14][15] | Not effective against Pythium aphanidermatum and Py. deliense[14][15] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of EC50 values across different studies should be done with caution.
Field Performance and Disease Control
Field trials provide a more realistic assessment of a fungicide's performance under environmental conditions. Efficacy is typically measured as the percentage of disease control compared to an untreated control.
Table 2: Summary of Field Performance for Oomycete Control
| Fungicide | Target Disease(s) | Crop(s) | Efficacy Summary |
| This compound | Pythium, Phytophthora, Downy Mildew | Ornamentals | Provides both protective and curative action.[3] |
| Metalaxyl/Mefenoxam | Late Blight (Phytophthora infestans) | Potato | Can be effective, but resistance is a significant issue.[16][17][18] |
| Mandipropamid | Downy Mildew (Plasmopara viticola), Late Blight (Phytophthora infestans) | Grapes, Potato | Demonstrates good field performance, but anti-resistance strategies are crucial.[19][20] |
| Oxathiapiprolin | Late Blight (Phytophthora infestans), Downy Mildew | Tomato, Potato, Vegetables | Exhibits high efficacy in controlling late blight, even against mefenoxam-insensitive strains.[12][13] |
Modes of Action and Resistance
Understanding the mode of action is crucial for effective and sustainable disease management, particularly for managing fungicide resistance.
This compound and Metalaxyl/Mefenoxam: RNA Polymerase I Inhibition
This compound and Metalaxyl belong to the phenylamide group of fungicides and share the same mode of action.[2] They specifically inhibit the activity of RNA polymerase I in oomycetes, thereby disrupting the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Differences in the efficacy of carboxylic acid amide fungicides against less sensitive strains of Plasmopara viticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. usablight.org [usablight.org]
- 10. Inhibitory activity of 20 oomycetes fungicides against <i>Phytophthora capsici</i> in Wanning City of Hainnan Province [nyxxb.cn]
- 11. ppjonline.org [ppjonline.org]
- 12. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans | PLOS One [journals.plos.org]
- 13. Oxathiapiprolin-based fungicides provide enhanced control of tomato late blight induced by mefenoxam-insensitive Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of the novel fungicide oxathiapiprolin against plant-pathogenic oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iomcworld.org [iomcworld.org]
- 17. scispace.com [scispace.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. A time-course investigation of resistance to the carboxylic acid amide mandipropamid in field populations of Plasmopara viticola treated with anti-resistance strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. imskolkata.org [imskolkata.org]
Validation of Furalaxyl Detection by LC-MS/MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of the fungicide Furalaxyl against alternative analytical methods. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided to facilitate replication and validation in your own laboratory settings.
Comparison of Analytical Methods for this compound Detection
The selection of an appropriate analytical method for the detection of this compound is critical for ensuring food safety and environmental monitoring. While LC-MS/MS is a powerful and widely adopted technique, other methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA) offer alternative approaches with distinct advantages and limitations. This section presents a comparative summary of the quantitative performance of these methods.
| Parameter | LC-MS/MS | Gas Chromatography (GC) | HPLC-UV | ELISA (Immunoassay) |
| Limit of Detection (LOD) | 0.001 - 1.0 µg/kg | 0.3 - 25 ng/L | ~0.422 µg/mL | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.002 - 2.0 µg/kg | Not explicitly found for this compound | ~1.28 µg/mL | Not explicitly found for this compound |
| Recovery (%) | 70 - 120% | 69 - 107% | 98.84 - 99.46% | 89.8 - 112.5% |
| Precision (RSD%) | < 20% | 0.2 - 1.3% | < 1.5% | 12.4 - 16.2% |
| Specificity | High | Moderate to High | Low to Moderate | High (Antibody dependent) |
| Throughput | High | Moderate | Moderate | High |
| Cost | High | Moderate | Low | Low to Moderate |
Note: Data for GC, HPLC-UV, and ELISA may be for structurally similar compounds due to a lack of direct this compound validation data in the reviewed literature. The performance of these methods for this compound should be independently verified.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. This section outlines the key experimental protocols for the detection of this compound using LC-MS/MS with a QuEChERS sample preparation method.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1][2]
1. Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Homogenize the sample to a uniform consistency.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine). For samples with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be used, but note that it can reduce the recovery of planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for this compound need to be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and this compound transitions.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between different detection methods, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound detection using LC-MS/MS with QuEChERS sample preparation.
Caption: Logical relationship of different analytical methods for this compound detection.
References
Enantioselective Toxicity of Furalaxyl on Non-Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantioselective toxicity of the fungicide furalaxyl on various non-target organisms. The information is compiled from peer-reviewed studies and presented to aid in environmental risk assessment and the development of safer agrochemicals. This compound is a chiral pesticide, existing as two enantiomers, R-furalaxyl and S-furalaxyl, which exhibit different biological activities and toxicities.
Quantitative Toxicity Data
The enantioselective toxicity of this compound has been demonstrated in several non-target organisms. The following tables summarize the key quantitative data from published research.
Table 1: Acute Toxicity of this compound Enantiomers to the Earthworm (Eisenia foetida)
| Enantiomer/Mixture | 48-hour LC50 (µg/cm²)[1] | 72-hour LC50 (µg/cm²)[1] |
| R-furalaxyl | 2.27 | 1.90 |
| S-furalaxyl | 1.22 | 1.00 |
| rac-furalaxyl | 2.08 | 1.54 |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.
Table 2: Acute Toxicity of this compound Enantiomers to the Green Alga (Scenedesmus obliquus)
| Enantiomer | 96-hour EC50 (mg/L)[2] |
| (R)-furalaxyl | 15.26 |
| (S)-furalaxyl | 13.59 |
EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured effect, such as growth.
Table 3: Enantioselective Bioaccumulation of this compound in the Earthworm (Eisenia foetida)
| Parameter | Observation |
| Enantiomer Fraction (EF) | 0.55 - 0.60[1] |
| Preferential Accumulation | S-furalaxyl[1] |
Enantiomer Fraction (EF) is calculated as the peak area of the (+) enantiomer divided by the sum of the peak areas of the (+) and (-) enantiomers. An EF value greater than 0.5 indicates a preferential accumulation of the (+) enantiomer.
Table 4: Effects of this compound Enantiomers on Antioxidant Enzymes in Scenedesmus obliquus (after 96 hours of exposure)
| Enantiomer | Effect on Catalase (CAT) Activity | Effect on Superoxide Dismutase (SOD) Activity |
| (R)-furalaxyl | Enantioselective effects observed[2] | Enantioselective effects observed[2] |
| (S)-furalaxyl | Enantioselective effects observed[2] | Enantioselective effects observed[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below based on the information available in the source abstracts.
Earthworm Acute Toxicity Test (Eisenia foetida)
This experiment aimed to determine the lethal concentration (LC50) of this compound enantiomers on adult earthworms.
-
Test Method: Filter paper contact test[1].
-
Organism: Adult earthworms (Eisenia foetida) with a clitellum.
-
Exposure: Earthworms were exposed to filter paper treated with different concentrations of R-furalaxyl, S-furalaxyl, or racemic this compound.
-
Duration: 48 and 72 hours[1].
-
Endpoint: Mortality was assessed at each time point to calculate the LC50 values.
-
Data Analysis: Probit analysis was likely used to determine the LC50 values.
Algal Growth Inhibition Test (Scenedesmus obliquus)
This study was conducted to evaluate the effective concentration (EC50) of this compound enantiomers that inhibits the growth of the green alga Scenedesmus obliquus.
-
Organism: The freshwater green alga Scenedesmus obliquus[2].
-
Culture Medium: Standard algal culture medium (e.g., BG-11).
-
Exposure: Algal cultures were exposed to various concentrations of (R)- and (S)-furalaxyl.
-
Duration: 96 hours[2].
-
Endpoint: Algal growth, measured by cell density or a surrogate measure like optical density, was determined to calculate the EC50 values for growth inhibition[2].
-
Data Analysis: The concentration-response data was likely fitted to a logistic model to calculate the EC50 values.
Antioxidant Enzyme Assays in Scenedesmus obliquus
This experiment investigated the sublethal toxic effects of this compound enantiomers by measuring the activity of key antioxidant enzymes.
-
Organism and Exposure: Scenedesmus obliquus were exposed to this compound enantiomers as described in the algal growth inhibition test[2].
-
Enzyme Extraction: After 96 hours of exposure, algal cells were harvested, and crude enzyme extracts were prepared.
-
Enzymes Assayed:
-
Catalase (CAT): The activity was likely determined by monitoring the decomposition of hydrogen peroxide.
-
Superoxide Dismutase (SOD): The activity was likely measured based on its ability to inhibit the photoreduction of a tetrazolium salt.
-
-
Data Analysis: Enzyme activities in the exposed groups were compared to a control group to determine the effects of the this compound enantiomers.
Visualizations
Experimental Workflow for Earthworm Acute Toxicity Testing
Caption: Workflow for the acute toxicity testing of this compound enantiomers on Eisenia foetida.
Hypothesized Signaling Pathway for this compound-Induced Oxidative Stress in Non-Target Algae
Caption: Hypothesized pathway of this compound-induced oxidative stress in non-target algae.
Concluding Remarks
The presented data clearly indicate that the enantiomers of this compound exhibit differential toxicity and bioaccumulation in non-target organisms. S-furalaxyl appears to be more toxic to the earthworm Eisenia foetida and the green alga Scenedesmus obliquus compared to R-furalaxyl. Furthermore, S-furalaxyl shows preferential bioaccumulation in earthworms. These findings underscore the importance of considering the stereochemistry of chiral pesticides in environmental risk assessments. The development of single-enantiomer or enantiomer-enriched formulations could be a viable strategy to reduce the environmental impact of such agrochemicals. The provided experimental protocols and hypothesized signaling pathway can serve as a foundation for further research into the enantioselective toxicology of this compound and other chiral pesticides.
References
Furalaxyl vs. Novel Fungicides: An In-depth Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Furalaxyl with novel fungicides, focusing on their performance against Oomycete pathogens. Quantitative data from various studies are presented to offer an objective analysis for researchers and professionals in drug development.
Executive Summary
This compound, a phenylamide fungicide, has been a long-standing solution for controlling diseases caused by Oomycetes. Its mode of action involves the inhibition of ribosomal RNA synthesis. However, the emergence of resistance and the continuous search for more effective and environmentally benign solutions have led to the development of novel fungicides with different target sites. This guide focuses on the comparative efficacy of this compound against two such novel fungicides: Mandipropamid and Oxathiapiprolin. Mandipropamid targets cellulose synthase, a key enzyme in cell wall biosynthesis, while Oxathiapiprolin inhibits an oxysterol-binding protein, disrupting lipid metabolism and other essential cellular processes. This comparison aims to provide a clear, data-driven overview of their respective performances.
Comparative Efficacy Data
The following tables summarize the in vitro and in-field efficacy of this compound (represented by its close analogue, Metalaxyl/Mefenoxam), Mandipropamid, and Oxathiapiprolin against various Oomycete pathogens. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Efficacy: Mycelial Growth Inhibition (EC50 values in µg/mL)
| Fungicide | Pathogen | EC50 (µg/mL) | Reference |
| Metalaxyl/Mefenoxam | Phytophthora infestans | 0.01 - 0.04 | [1] |
| Phytophthora cinnamomi | 0.023 - 0.138 | [2] | |
| Pythium ultimum | >100 (Resistant Isolate) | [3] | |
| Mandipropamid | Phytophthora infestans | 0.00 - 0.02 | [4] |
| Phytophthora cinnamomi | 0.003 - 0.011 | [2] | |
| Pseudoperonospora cubensis | 0.16 | [5] | |
| Oxathiapiprolin | Phytophthora infestans | 0.0001 - 0.1 (MIC) | [6] |
| Phytophthora cinnamomi | 0.0002 - 0.0007 | [2] | |
| Pseudoperonospora cubensis | 0.00031 | [7] |
Note: EC50 is the effective concentration required to inhibit 50% of mycelial growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration that completely inhibits visible growth. Lower values indicate higher efficacy. The data for this compound is represented by Metalaxyl/Mefenoxam, which belongs to the same chemical class and has a similar mode of action.
Field Efficacy: Disease Control (%)
| Fungicide | Crop | Pathogen | Disease Control (%) | Reference |
| Metalaxyl + Mancozeb | Potato | Phytophthora infestans | 75.68 - 95.34 | [8] |
| Mandipropamid | Potato | Phytophthora infestans | >90 | [9] |
| Oxathiapiprolin-based mixtures | Potato | Phytophthora infestans | >90 | [10] |
Note: Field efficacy can be influenced by various factors such as application timing, weather conditions, and disease pressure. The data presented are from different trials and should be interpreted as indicative of performance.
Mode of Action Signaling Pathways
The distinct modes of action of this compound, Mandipropamid, and Oxathiapiprolin are crucial for understanding their efficacy and for developing resistance management strategies.
Caption: Simplified signaling pathways illustrating the distinct modes of action of this compound, Mandipropamid, and Oxathiapiprolin.
Experimental Protocols
The data presented in this guide are derived from various experimental setups. Below are detailed methodologies for key types of experiments cited.
In Vitro Mycelial Growth Inhibition Assay
This laboratory-based assay is fundamental for determining the intrinsic activity of a fungicide against a specific pathogen.
Caption: A typical experimental workflow for evaluating fungicide efficacy in vitro.
Detailed Protocol:
-
Fungicide Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to achieve a range of concentrations.
-
Media Preparation: A suitable growth medium for the target oomycete (e.g., V8 agar, cornmeal agar) is prepared and autoclaved.
-
Amended Media: While the agar is still molten, the fungicide dilutions are added to create a concentration gradient across the different petri dishes. A control set with no fungicide is also prepared.
-
Inoculation: A small plug of mycelium from an actively growing culture of the target oomycete is placed in the center of each agar plate.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by plotting the inhibition data against the fungicide concentrations and fitting a dose-response curve.[3][11][12]
Field Efficacy Trial
Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.
Detailed Protocol:
-
Trial Site Selection: A field with a history of the target disease and uniform soil and environmental conditions is selected.
-
Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability. Each treatment (fungicide application) is replicated several times within blocks.[13][14][15]
-
Plot Establishment: The trial area is divided into individual plots of a specific size.
-
Inoculation (if necessary): If natural disease pressure is low or unpredictable, plots may be artificially inoculated with the target pathogen.
-
Fungicide Application: Fungicides are applied at specified rates and timings using calibrated spray equipment. Application methods should mimic standard agricultural practices.
-
Disease Assessment: Disease severity and incidence are assessed visually at regular intervals throughout the growing season. This can involve rating the percentage of leaf area affected or counting the number of infected plants.
-
Yield Data: At the end of the season, the crop is harvested from each plot, and the yield is measured.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in disease control and yield between the different fungicide treatments and the untreated control.[16]
Logical Relationship of Comparison
The comparison of these fungicides is based on their hierarchical relationship from their chemical class to their specific biological impact.
Caption: Logical hierarchy of the compared fungicides based on their chemical class and mode of action.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and the novel fungicides Mandipropamid and Oxathiapiprolin. The presented data suggest that while this compound (as represented by Metalaxyl) remains an effective fungicide against certain Oomycetes, the novel fungicides Mandipropamid and Oxathiapiprolin exhibit very high intrinsic activity, often at lower concentrations. Their different modes of action are also a critical advantage in managing fungicide resistance. For researchers and professionals in drug development, the detailed experimental protocols and the understanding of the distinct signaling pathways targeted by these fungicides can inform the design of future efficacy trials and the development of new, more effective oomycete control strategies. It is crucial to continue conducting direct comparative studies under a wide range of conditions to build a more complete picture of the relative performance of these important agricultural tools.
References
- 1. OSBPI Fungicides | FRAC [frac.info]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant patho… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2015 Meeting | Oxathiapiprolin, a new fungicide active ingredient for control of diseases caused by Oomycetes [apsnet.org]
- 10. Oxysterol-binding protein-related protein 2 is not essential for Phytophthora sojae based on CRISPR/Cas9 deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Crop Protection Network [cropprotectionnetwork.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. "Evaluation of Foliar Fungicide Application Timing on Efficacy of Field" by C. M. Schleicher and T. A. Jackson-Ziems [digitalcommons.unl.edu]
- 16. researchgate.net [researchgate.net]
Furalaxyl Degradation: A Comparative Study in Sterile vs. Non-Sterile Soil
A comprehensive analysis of the biotic and abiotic degradation of the fungicide Furalaxyl in soil environments.
This guide provides a comparative study on the degradation of this compound in sterile versus non-sterile soil, offering researchers, scientists, and drug development professionals a concise overview of the key factors influencing its environmental fate. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the microbial role in the breakdown of this systemic fungicide.
Comparative Degradation of this compound
The degradation of this compound in soil is significantly influenced by the presence of microorganisms. In non-sterile, microbially active soils, this compound undergoes relatively rapid biotic degradation. In contrast, in sterile soils where microbial activity has been eliminated, the degradation process is substantially slower and is primarily governed by abiotic factors.
| Soil Condition | Primary Degradation Pathway | Degradation Rate | Half-life (t½) |
| Non-Sterile Soil | Biotic (Microbial Degradation) | Significantly Faster | 11.4 - 49.5 days[1][2] |
| Sterile Soil | Abiotic (e.g., hydrolysis) | Significantly Slower | Substantially longer than in non-sterile soil; specific values for this compound are not readily available, but studies on the related compound Metalaxyl show minimal degradation (5.3-14.7% after 60 days) in sterile conditions[3]. |
Experimental Protocols
A detailed methodology for a comparative study of this compound degradation in sterile versus non-sterile soil is outlined below. This protocol is a composite based on standard methods for pesticide degradation studies.
Soil Sample Collection and Preparation
-
Collection: Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application.
-
Sieving: Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity and remove large debris.
-
Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.
Soil Sterilization
-
Method: Autoclaving is a common and effective method for soil sterilization[4].
-
Procedure:
-
Place a portion of the sieved soil into autoclavable bags or containers.
-
Autoclave at 121°C and 15 psi for 60 minutes.
-
Repeat the autoclaving cycle two more times with 24-hour intervals in between to ensure the elimination of heat-resistant spores.
-
Verify sterility by plating a soil subsample on a nutrient-rich agar medium and incubating to check for microbial growth.
-
Experimental Setup and Incubation
-
Treatment Groups:
-
Non-sterile soil + this compound
-
Sterile soil + this compound
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Apply the this compound solution to the soil samples to achieve a final concentration relevant to agricultural applications.
-
Ensure even distribution of the fungicide throughout the soil.
-
-
Incubation:
-
Incubate the soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water-holding capacity).
-
Use breathable covers for the incubation containers to allow for gas exchange while minimizing water loss.
-
Sampling and Analysis
-
Sampling: Collect soil subsamples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extraction:
-
Extract this compound from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
-
Use a mechanical shaker or sonicator to ensure efficient extraction.
-
Centrifuge and filter the extracts to remove soil particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
-
Develop a calibration curve with this compound standards to quantify the concentration in the soil samples.
-
Data Analysis
-
Degradation Kinetics: Plot the concentration of this compound against time for both sterile and non-sterile treatments.
-
Half-life Calculation: Determine the half-life (t½) of this compound in each soil condition by fitting the degradation data to a first-order kinetics model.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the comparative degradation study.
Caption: Experimental workflow for the comparative study of this compound degradation.
Degradation Pathway Overview
The degradation of this compound in soil involves distinct pathways depending on the presence of microorganisms.
References
Safety Operating Guide
Proper Disposal of Furalaxyl: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical guidance for the proper disposal of Furalaxyl, a fungicide used in research and development settings. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1]
Hazard and Safety Overview
Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for safe handling and determining the appropriate disposal route.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Hazardous to the Aquatic Environment (Long-term) | H412 | Harmful to aquatic life with long lasting effects[1] |
| Precautionary Statements | GHS Codes | Description |
| Prevention | P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment.[1] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help. |
| P330 | Rinse mouth. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound and its containers. These steps are based on general best practices for pesticide and chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
Step 2: Unused or Excess this compound
If you have a small amount of leftover this compound solution from an experiment, the preferred method is to use it up for its intended purpose, if possible.[2][3] Never dispose of excess this compound by pouring it down the drain or into any water body.[3]
For larger quantities of unused this compound or material that cannot be used:
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the waste in a designated, secure hazardous waste accumulation area. The container must be tightly sealed and in good condition.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and disposal.
Step 3: Empty this compound Containers
Properly rinsed containers can often be disposed of as non-hazardous waste. However, regulations vary, so always confirm with your local authorities.
Triple-Rinsing Procedure:
-
Empty the container completely into the application equipment or a temporary holding container for later use.
-
Fill the container about one-quarter full with a suitable solvent (e.g., water or as specified on the product label).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Pour the rinsate into the application equipment or the hazardous waste container for the excess this compound.
-
Repeat this rinsing process two more times.
-
Puncture the container to prevent reuse.
-
Dispose of the triple-rinsed container in accordance with institutional and local regulations, which may include disposal in a sanitary landfill or recycling if available.[4]
Step 4: Contaminated Materials
Any materials, such as paper towels, gloves, or labware, that have come into contact with this compound should be considered hazardous waste.
-
Collection: Place all contaminated materials in a designated, labeled hazardous waste bag or container.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
General Chemical Waste Disposal Protocol
This diagram outlines a general experimental workflow for handling and disposing of chemical waste in a laboratory setting.
Caption: General laboratory chemical waste disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
